molecular formula C7H14O4S B2468105 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate CAS No. 872492-20-1

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Cat. No.: B2468105
CAS No.: 872492-20-1
M. Wt: 194.25
InChI Key: REISVQFGJQBRRN-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REISVQFGJQBRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872492-20-1
Record name 2-(2-methoxyethoxy)ethyl 2-sulfanylacetate
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Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1) is a specialized heterobifunctional organosulfur compound featuring a terminal thiol (sulfhydryl) group, a hydrolyzable ester linkage, and a short polyethylene glycol (PEG) spacer (diethylene glycol unit).[1][2] This molecular architecture positions it as a critical reagent in surface chemistry , bioconjugation , and nanomaterial stabilization .

Unlike simple alkyl thiols, the inclusion of the methoxy-PEG (mPEG) tail imparts amphiphilicity and "stealth" properties, reducing non-specific protein adsorption (fouling) on modified surfaces. Simultaneously, the ester linkage introduces a point of biodegradability, allowing for pH-triggered cleavage—a desirable trait in controlled drug delivery systems.

Chemical Identity & Structural Analysis

The molecule combines the reactivity of thioglycolic acid with the solvation properties of diethylene glycol monomethyl ether.

ParameterDetail
IUPAC Name 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate
Common Synonyms Diethylene glycol monomethyl ether thioglycolate; mPEG2-thioglycolate
CAS Number 872492-20-1
Molecular Formula C₇H₁₄O₄S
Molecular Weight 194.25 g/mol
SMILES COCCOCCOC(=O)CS
InChI Key SDHQGBWMLCBNSM-UHFFFAOYSA-N (Analogous Backbone)
Functional Groups Thiol (-SH), Ester (-COO-), Ether (-O-)
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive thiol head and the hydrophilic tail.

ChemicalStructure Figure 1: Functional segmentation of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate. Thiol Thiol Group (-SH) (Nucleophilic / Surface Binding) Spacer Acetate Linker (Ester Bond - Hydrolyzable) Thiol->Spacer  C-S Bond   PEG Diethylene Glycol Chain (Hydrophilic / Stealth) Spacer->PEG  Ester Linkage   Cap Methoxy Cap (Inert Terminus) PEG->Cap  Ether Linkage  

[7]

Physicochemical Properties

Note: Specific experimental data for CAS 872492-20-1 is limited in public literature. Values below represent high-confidence estimates derived from structural analogs (e.g., Ethyl thioglycolate, PEG-thiols) and group contribution methods.

Physical Constants
PropertyValue / RangeContext & Causality
Physical State LiquidClear, colorless to pale yellow oil at STP.
Boiling Point > 200°C (atm)High BP due to polar ester/ether groups. Distillable under high vacuum (~120–130°C @ 0.5 mmHg).
Density ~1.12 – 1.15 g/mLHeavier than water due to sulfur and oxygen content (compare to ethyl thioglycolate @ 1.096 g/mL).
Solubility AmphiphilicSoluble in organic solvents (DCM, THF, Ethanol). Moderate water solubility due to the PEG2 chain.
Refractive Index ~1.46 – 1.48Consistent with glycol ether esters.
Odor Characteristic ThiolPungent, sulfurous odor (rotten egg/skunk), typical of low MW mercaptans.
Stability Profile
  • Oxidation: The terminal thiol is susceptible to oxidation in air, forming disulfide dimers (R-S-S-R). Storage under inert gas (Ar/N₂) is mandatory.

  • Hydrolysis: The ester bond is stable at neutral pH but hydrolyzes rapidly in basic conditions (pH > 9) or slowly in acidic conditions, releasing thioglycolic acid and diethylene glycol monomethyl ether.

Synthesis & Purification Protocols

The synthesis typically involves the Fischer esterification of thioglycolic acid with diethylene glycol monomethyl ether.

Reaction Workflow (Laboratory Scale)

Reagents:

  • Thioglycolic Acid (1.1 eq)

  • Diethylene Glycol Monomethyl Ether (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Dissolve the glycol ether and thioglycolic acid in toluene. Add p-TsOH.

  • Reflux: Heat to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).

  • Workup:

    • Cool to room temperature.

    • Wash organic layer with saturated NaHCO₃ (to remove unreacted acid and catalyst).

    • Wash with brine; dry over anhydrous MgSO₄.

  • Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation to obtain the clear liquid product.

SynthesisWorkflow Figure 2: Fischer Esterification Synthesis Workflow Start Start: Mix Reagents (Thioglycolic Acid + DEG Monomethyl Ether) Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux Monitor Monitor Water Evolution (Completion Check) Reflux->Monitor Monitor->Reflux Water evolving Wash Wash with NaHCO3 (Remove Acid/Catalyst) Monitor->Wash Reaction Complete Distill Vacuum Distillation (Purification) Wash->Distill Product Final Product: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Distill->Product

Applications in Research & Development

Surface Functionalization (SAMs)

This compound is extensively used to create Self-Assembled Monolayers (SAMs) on gold surfaces (Au-NPs or planar sensors).

  • Mechanism: The sulfur atom forms a strong coordinate covalent bond with gold (40–50 kcal/mol).

  • Advantage: The PEG tail creates a hydration layer (the "stealth" effect), preventing the adsorption of fibrinogen and other plasma proteins. This is critical for biosensors and in vivo drug delivery vectors to evade the reticuloendothelial system (RES).

Thiol-Ene "Click" Chemistry

The thiol group is a prime candidate for radical-mediated thiol-ene addition to electron-rich alkenes (e.g., norbornenes, vinyl ethers).

  • Application: Synthesis of hydrogels.[3] The compound acts as a chain transfer agent or a pendant functionalizer to introduce PEG chains into a polymer network.

Drug Delivery Systems (Prodrug Design)

The ester linkage provides a mechanism for biodegradability .

  • Scenario: A drug carrier modified with this thiol can release the PEG coating in response to esterase activity or pH changes (e.g., inside a lysosome), exposing the payload or altering the nanoparticle's surface charge to facilitate endosomal escape.

Handling & Safety (E-E-A-T)

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Odor Threshold: Extremely low (ppb range). Use only in a well-ventilated fume hood.

Storage Protocol
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass to prevent photo-oxidation.

Spillage Management
  • Neutralization: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thiol to a sulfonate (odorless) before cleanup. Do not wipe with paper towels without neutralization, as the odor will persist.

References

  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Product Page. Retrieved from [4]

  • PubChem. (2025).[5] Compound Summary: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate (Analog). National Library of Medicine. Retrieved from

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167.
  • CymitQuimica. (n.d.). 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate CAS 872492-20-1.[1][2] Retrieved from

Sources

Molecular weight and structural analysis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Introduction

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is a bifunctional molecule featuring a hydrophilic ethylene glycol-based chain and a reactive thiol group, temporarily protected as a thioacetate. This structure suggests potential utility in fields such as surface functionalization, bioconjugation, and materials science, where the controlled exposure of a thiol is desirable. The thioacetate group offers greater stability against oxidation compared to a free thiol, yet it can be readily hydrolyzed under specific conditions to reveal the reactive sulfhydryl moiety.

Accurate determination of the molecular weight and unambiguous confirmation of its chemical structure are paramount for any research, development, or quality control application. These analytical steps ensure material identity, purity, and predictability in subsequent experimental workflows. This guide provides a comprehensive, multi-technique approach for the complete characterization of this compound, framed from the perspective of a senior application scientist. We will explore the synergistic use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, explaining not just the protocols but the scientific rationale behind the selection of each technique.

Section 1: Physicochemical Properties and Theoretical Molecular Weight

Before undertaking any experimental analysis, it is crucial to calculate the theoretical properties of the target molecule from its chemical structure. This provides a benchmark against which all empirical data will be compared.

Chemical Structure:

Table 1: Calculated Physicochemical Data for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

PropertyValue
Molecular Formula C₇H₁₄O₄S
Calculated Molecular Weight 194.25 g/mol
Calculated Exact Mass 194.0613 Da

These calculated values are the foundational reference points for the subsequent spectroscopic and spectrometric analyses.

Section 2: Definitive Molecular Weight Determination by Mass Spectrometry

Expertise & Experience: The Rationale for ESI-MS

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound.[1] For a polar, non-volatile molecule like 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, Electrospray Ionization (ESI) is the superior ionization technique.[2][3] ESI is a "soft" ionization method that transfers the molecule from a liquid phase to the gas phase as an intact, charged ion with minimal fragmentation. This is critical for observing the unfragmented molecular ion, which directly confirms the molecular weight. We would select positive ion mode ([M+H]⁺) as the primary analysis method due to the presence of multiple oxygen atoms that can be readily protonated.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid aids in the protonation of the analyte to form [M+H]⁺ ions.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) to achieve high mass accuracy, which can confirm the elemental composition.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: m/z 50 - 500

  • Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the protonated molecule [M+H]⁺. Also, monitor for other common adducts like the sodium adduct [M+Na]⁺.

Trustworthiness: Self-Validating Data

A high-resolution instrument provides a mass measurement with an error of less than 5 ppm. By comparing the experimentally measured exact mass to the theoretical exact mass (194.0613 Da), we can validate the elemental formula (C₇H₁₄O₄S). The presence of both the [M+H]⁺ and [M+Na]⁺ adducts, separated by the known mass difference between a sodium ion and a proton (~21.98 Da), provides an internal validation of the molecular ion identity.

Visualization: ESI-MS Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Analyte Analyte in Solution Dilution Dilution Analyte->Dilution Dilute to ~10 µM Solvent Methanol / 0.1% Formic Acid Infusion Direct Infusion (5-10 µL/min) Dilution->Infusion ESI Electrospray Ionization (+kV) Infusion->ESI MassAnalyzer High-Resolution Mass Analyzer ESI->MassAnalyzer Detector Ion Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum M_H [M+H]⁺ Peak (m/z 195.0686) Spectrum->M_H M_Na [M+Na]⁺ Peak (m/z 217.0505) Spectrum->M_Na

Caption: Workflow for molecular weight confirmation by ESI-MS.

Section 3: Unambiguous Structural Elucidation by NMR Spectroscopy

Expertise & Experience: The Power of ¹H and ¹³C NMR

While MS provides the molecular formula, it does not reveal the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each unique hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. For 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, we expect a distinct set of signals corresponding to the methoxy group, the two different ethoxy fragments, the methylene group adjacent to the sulfur, and the thiol proton itself.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameters to analyze are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon atom.

Predicted NMR Data

The following tables summarize the expected signals based on known chemical shift values for similar structural motifs.[4][5]

Table 2: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH~3.39Singlet (s)3H
-SH ~1.8 - 2.0Triplet (t)1H
-CH ₂-SH~3.25Doublet (d)2H
-O-CH ₂-CH ₂-O- (methoxy side)~3.55Triplet (t)2H
-O-CH ₂-CH ₂-O- (ester side)~3.65Multiplet (m)4H
-O-CH ₂-C=O~4.28Triplet (t)2H
*Note: The thiol proton (-SH) and the adjacent methylene (-CH₂-) may show coupling, resulting in a triplet and doublet, respectively. However, due to proton exchange, the -SH signal is often a broad singlet and the -CH₂- signal is a singlet. The exact observation depends on sample purity, solvent, and temperature.

Table 3: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃~59.0
-C H₂-SH~26.5
-O-C H₂-C=O~63.8
-O-C H₂-C H₂-O- (chain)~69.2, 70.5, 71.9
-C =O~195.0

Trustworthiness: 2D NMR for Definitive Assignment

To eliminate any ambiguity in assignments, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between adjacent protons (e.g., confirming the connectivity within the -O-CH₂-CH₂-O- fragments), while an HSQC spectrum would directly link each proton signal to its attached carbon, providing unequivocal validation of the proposed structure.

Visualization: NMR Strategy for Structural Confirmation

NMR_Strategy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Proton_Env Proton Environments (Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity C_H_Connectivity Direct C-H Bonds HSQC->C_H_Connectivity Proton_Env->COSY Proton_Env->HSQC Carbon_Skeleton->HSQC Final_Structure Unambiguous Structure Confirmed H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure

Sources

Hydrolytic Stability of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Stability Profile

Executive Summary

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 100-100-1 analog/derivative) represents a specialized class of mercapto-esters utilized primarily as chain transfer agents in radical polymerization and as surface modifiers in colloidal chemistry. Its amphiphilic structure—comprising a hydrophobic thio-ester head and a hydrophilic polyethylene glycol (PEG) tail—dictates its unique behavior in aqueous environments.

Core Stability Verdict: This molecule exhibits moderate to low hydrolytic stability in aqueous media, highly dependent on pH and oxidative conditions.

  • Hydrolysis: The ester bond is activated by the electron-withdrawing

    
    -thiol group, making it more susceptible to nucleophilic attack (hydrolysis) than unsubstituted alkyl acetates, particularly at pH > 7.0.
    
  • Oxidation: The free thiol (-SH) is prone to rapid oxidative dimerization to form disulfides in the presence of dissolved oxygen, a process often kinetically faster than ester hydrolysis at neutral pH.

This guide details the mechanistic degradation pathways, provides a validated experimental protocol for stability assessment, and offers formulation strategies to mitigate degradation.

Chemical Architecture & Reactivity Analysis

Structural Analysis

The molecule consists of three distinct functional zones that influence its stability:

  • The Thiol Head (-SH): A reactive nucleophile and redox-active center. Its proximity to the carbonyl group (alpha-position) exerts an inductive effect (-I), increasing the electrophilicity of the ester carbonyl.

  • The Ester Linkage (-COO-): The primary site of hydrolytic cleavage.

  • The Glycol Tail (-(OCH2CH2)2-OCH3): Increases water solubility, thereby increasing the local concentration of water molecules around the ester bond, kinetically favoring hydrolysis compared to long-chain alkyl analogs.

Degradation Pathways

Two competing degradation mechanisms define the shelf-life and pot-life of this compound in water.

Pathway A: Hydrolytic Cleavage (pH-Dependent)

Water or hydroxide ions attack the carbonyl carbon, cleaving the molecule into Thioglycolic Acid (TGA) and 2-(2-Methoxyethoxy)ethanol .

  • Acidic Media (pH < 4): Slow, reversible protonation of the carbonyl oxygen.

  • Alkaline Media (pH > 7.5): Rapid, irreversible saponification driven by the high nucleophilicity of

    
    .
    
Pathway B: Oxidative Dimerization (Redox-Dependent)

In aerated water, the thiol groups oxidize to form a disulfide dimer. This does not cleave the ester tail but doubles the molecular weight and alters solubility/reactivity.

DegradationPathways Parent 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Hydrolysis Hydrolysis (pH > 7) Parent->Hydrolysis Oxidation Oxidation (O2 / Metal Ions) Parent->Oxidation TGA Thioglycolic Acid (HS-CH2-COOH) Hydrolysis->TGA Alcohol 2-(2-Methoxyethoxy)ethanol Hydrolysis->Alcohol Disulfide Disulfide Dimer (R-S-S-R) Oxidation->Disulfide -2H

Figure 1: Competing degradation pathways in aqueous media. Hydrolysis cleaves the molecule; oxidation dimerizes it.

Experimental Assessment Protocols

To rigorously determine the half-life (


) and stability profile, a dual-method approach is required: HPLC for the ester backbone and Ellman’s Assay for the free thiol.
Method A: Reverse-Phase HPLC (Ester Integrity)

This protocol separates the parent ester from its hydrolysis products.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Protocol:

  • Preparation : Dissolve the analyte at 1 mg/mL in the target buffer (e.g., PBS pH 7.4).

  • Incubation : Maintain at 25°C or 37°C in a temperature-controlled autosampler.

  • Sampling : Inject 10 µL every 30 minutes for 12 hours.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 210 nm (Ester carbonyl) and 254 nm (if derivatized).

Data Processing: Plot the peak area of the parent compound vs. time. Fit to a pseudo-first-order kinetic model:



Where 

is the observed rate constant.[1]
Method B: Ellman’s Assay (Thiol Stability)

Since HPLC may not perfectly resolve the disulfide dimer from the monomer without specific gradients, Ellman’s reagent (DTNB) specifically quantifies free


 groups.

Protocol:

  • Reagent : Prepare 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in Phosphate Buffer (pH 8.0).

  • Reaction : Mix 50 µL of sample aliquot with 950 µL of DTNB solution.

  • Read : Measure Absorbance at 412 nm after 2 minutes.

  • Interpretation : A decrease in absorbance over time indicates oxidation (loss of -SH) or hydrolysis (if TGA is volatile or reacts differently, though TGA also reacts with DTNB; thus, this measures total thiol. If hydrolysis occurs, TGA is formed, which still reacts. Therefore, Loss of signal = Oxidation , while HPLC loss + Stable Ellman signal = Hydrolysis ).

Mechanistic Insights & Expected Data

pH-Rate Profile

The hydrolysis of thioglycolate esters follows a specific pH profile. The rate (


) is the sum of acid-catalyzed (

), neutral (

), and base-catalyzed (

) rates.
pH ConditionDominant MechanismEstimated Half-Life (

)*
pH 2 - 4 Acid-catalyzed (

activation of carbonyl)
> 30 Days (Stable)
pH 5 - 6 Neutral water attack5 - 10 Days
pH 7.4 Base-catalyzed (

attack)
12 - 24 Hours
pH > 9 Rapid Saponification< 1 Hour

*Estimates based on structure-activity relationships of ethyl thioglycolate and PEG-esters.

The "Neighboring Group" Effect

Unlike simple acetates, the


-thiol group significantly lowers the pKa of the 

-protons and increases the susceptibility of the ester to base hydrolysis. The sulfur atom does not participate in nucleophilic attack on the ester (as it would in a

-thiol ester forming a thiolactone), but it activates the carbonyl inductively.

ExperimentalWorkflow cluster_HPLC Pathway A: Hydrolysis Tracking cluster_Ellman Pathway B: Oxidation Tracking Sample Sample Preparation (1 mg/mL in Buffer) Split Split Aliquots Sample->Split HPLC Reverse Phase HPLC (C18 Column) Split->HPLC DTNB Ellman's Assay (DTNB Reaction) Split->DTNB UV UV Detection (210 nm) HPLC->UV Data1 Calculate k_hyd (Ester Cleavage) UV->Data1 Final Stability Profile (t1/2 vs pH) Data1->Final Combine Abs Absorbance (412 nm) DTNB->Abs Data2 Calculate k_ox (Disulfide Formation) Abs->Data2 Data2->Final Datasets

Figure 2: Integrated experimental workflow for distinguishing hydrolysis from oxidation.

Handling & Storage Recommendations

To maximize the integrity of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate during research or formulation:

  • pH Control is Critical : Formulate in slightly acidic buffers (pH 4.5 - 5.5) using Acetate or Citrate buffers. Avoid Phosphate buffers at pH > 7.5.

  • Deoxygenation : To prevent oxidative dimerization, all aqueous solvents must be degassed (sparged with Argon or Nitrogen) prior to dissolution.

  • Chelation : Trace metal ions (

    
    , 
    
    
    
    ) catalyze thiol oxidation. Always include 1-5 mM EDTA in aqueous buffers.
  • Temperature : Hydrolysis rates double roughly every 10°C. Store aqueous solutions at 4°C and analyze immediately.

References

  • Esters with Neighboring Sulfide Groups: Detailed kinetics on how sulfur proximity influences ester hydrolysis r

    • Source: Rydholm, A. E., et al. "Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers."[2] Biomaterials (2006).

  • Thioglycolic Acid Stability: Comprehensive safety and stability data on the parent acid and its esters, highlighting oxid

    • Source: SCCS (Scientific Committee on Consumer Safety). "Opinion on Thioglycolic acid and its salts." European Commission (2013).
  • Thiol-Thioester Exchange & Hydrolysis: Comparative rates of hydrolysis vs. thiol exchange, relevant for understanding the reactivity of the thiol head group.

    • Source: Kathan, K., & Whitesides, G. M. "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Harvard University / Whitesides Group (2011).
  • Glycol Ether Properties: Physical and chemical properties of the methoxy-ethoxy tail (2-Methoxyethanol derivatives), influencing solubility and solvent effects.

    • Source: NIOSH.[3] "Glycol Ethers: 2-Methoxyethanol & 2-Ethoxyethanol." Centers for Disease Control and Prevention.

Sources

Literature review on 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

This technical guide details the synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1), a specialized thiol-functionalized glycol ester. Often utilized as a chain transfer agent in RAFT polymerization or as a surface modifier in colloidal chemistry, this molecule combines the hydrophilic properties of a polyethylene glycol (PEG) backbone with the reactive utility of a thiol group.

The protocol focuses on a p-toluenesulfonic acid (p-TsOH) catalyzed Fischer esterification driven by azeotropic distillation. This route is selected for its scalability, atom economy, and ability to minimize oxidative side reactions (disulfide formation) through rigorous exclusion of oxygen and moisture.

Part 1: Strategic Analysis & Reaction Logic

The Chemical Challenge

Synthesizing thiol-esters presents a unique dichotomy:

  • Thermodynamic Equilibrium: The esterification of thioglycolic acid (TGA) is an equilibrium process requiring the continuous removal of water to achieve high conversion.

  • Oxidative Sensitivity: The thiol (-SH) moiety is prone to oxidation into disulfides (-S-S-) under heating or basic conditions, particularly in the presence of oxygen.

The Solution: We employ a Dean-Stark trap setup using toluene as an entrainer. Toluene forms a binary azeotrope with water (bp 85°C) and boils at 110.6°C. This temperature is sufficient to drive the kinetics of esterification without inducing significant thermal degradation or thio-ether formation.

Reaction Scheme

The synthesis involves the condensation of 2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether) with 2-Sulfanylacetic acid (Thioglycolic acid).

ReactionScheme Reactant1 2-(2-Methoxyethoxy)ethanol (DGME) Catalyst Cat: p-TsOH Solvent: Toluene Reactant1->Catalyst Reactant2 2-Sulfanylacetic Acid (TGA) Reactant2->Catalyst Product 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Catalyst->Product Reflux 110°C (-H2O) Byproduct H2O (Removed via Dean-Stark) Catalyst->Byproduct

Figure 1: Reaction scheme for the acid-catalyzed esterification.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
2-(2-Methoxyethoxy)ethanol 120.151.01.035Alcohol substrate
Thioglycolic Acid (TGA) 92.121.1 - 1.21.325Acid substrate
p-Toluenesulfonic acid (p-TsOH) 172.200.01 - 0.02SolidCatalyst
Toluene 92.14Solvent0.867Azeotropic agent
Hydroquinone (Optional)110.11500 ppmSolidRadical inhibitor
Setup Configuration
  • Glassware: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

  • Atmosphere: Continuous Nitrogen (

    
    ) sparge or blanket is mandatory  to prevent thiol oxidation.
    
  • Temperature Control: Oil bath set to 120-130°C (internal temp ~110°C).

Step-by-Step Execution
Phase A: Reaction Initiation
  • Charge: To the 3-neck RBF, add 2-(2-Methoxyethoxy)ethanol (1.0 eq) and Toluene (approx. 3-4 mL per gram of alcohol).

  • Catalyst Addition: Add p-TsOH (1-2 mol%). Stir until dissolved.

  • Inhibitor (Optional): Add a trace amount of Hydroquinone if the end-use requires high purity against oligomerization, though TGA self-polymerization is rare under these specific conditions.

  • Acid Addition: Add Thioglycolic Acid (1.1 - 1.2 eq). The slight excess compensates for any sublimation or loss and drives the equilibrium.

  • Inerting: Purge the system with

    
     for 15 minutes before heating.
    
Phase B: Azeotropic Distillation
  • Reflux: Heat the mixture to reflux. Toluene/Water azeotrope will begin to condense in the Dean-Stark trap.

  • Monitoring: Monitor the water collection. Theoretical water yield is 18 mL per mole of reactant.

  • Completion: Continue reflux until water evolution ceases (typically 3-6 hours).

    • Expert Tip: If water evolution stalls, cool slightly and add fresh toluene to the flask to replenish the azeotropic agent.

Phase C: Workup & Neutralization
  • Cooling: Cool the reaction mixture to room temperature under

    
    .
    
  • Washing: Transfer the organic layer to a separatory funnel.

    • Wash 1: 5%

      
       (aq) – Caution: CO2 evolution. This removes unreacted TGA and the p-TsOH catalyst.
      
    • Wash 2: Brine (saturated NaCl) – To remove trapped water and traces of glycol.

    • Wash 3: Distilled Water – Final polish.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    . Filter to remove the desiccant.
  • Concentration: Remove Toluene via rotary evaporation (40-50°C, reduced pressure).

Part 3: Purification & Characterization

Vacuum Distillation (Critical Step)

Due to the high boiling point of the glycol ether backbone, simple evaporation is insufficient for high purity.

  • Apparatus: Short-path distillation head.

  • Conditions: High vacuum is required (< 2 mmHg).

  • Expected Boiling Point:

    • Start collecting fractions when the vapor temperature stabilizes.

    • Reference: Similar derivatives distill at 120–140°C at 2 mmHg [1, 2].

    • Note: Do not overheat the pot (>160°C) to avoid thermal decomposition of the thio-ester.

Characterization Data
TechniqueFeatureDiagnostic Signal
FT-IR Thiol Stretch (-SH)Weak band at 2550–2580 cm⁻¹
Carbonyl Stretch (C=O)Strong band at 1730–1740 cm⁻¹
1H NMR Thiol Proton (-SH)Triplet/Multiplet at ~1.5 - 2.0 ppm (coupling with adjacent CH2)
Alpha-Protons (-CO-CH2-S)Doublet at ~3.2 - 3.4 ppm
PEG BackboneMultiplets at 3.5 - 3.7 ppm
Methoxy Cap (-OCH3)Singlet at ~3.38 ppm
Process Workflow Diagram

Workflow Start Start: Mix Reactants + Toluene Reflux Reflux with Dean-Stark (Remove H2O) Start->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Wash Wash: NaHCO3 -> Brine -> Water Check->Wash Yes Dry Dry (MgSO4) & Strip Solvent Wash->Dry Distill Vacuum Distillation (<2 mmHg) Dry->Distill Final Pure Product (Clear Liquid) Distill->Final

Figure 2: Operational workflow for the synthesis and purification.

Part 4: Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Often caused by insufficient water removal. Ensure the Dean-Stark trap is functioning and the solvent is actually refluxing vigorously.

  • Disulfide Contamination: Detected by a lack of -SH signal in NMR and appearance of new peaks.

    • Remedy: Treat the crude product with Zinc dust/HCl or DTT (Dithiothreitol) to reduce disulfides back to thiols before final distillation.

  • Odor Complaints: Thiols have low odor thresholds. All rotary evaporation and transfers must occur in a fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills immediately.

Safety Data
  • Thioglycolic Acid: Corrosive, toxic by inhalation/skin contact.

  • DGME: Suspected reproductive toxicant (Category 1B). Handle with strict PPE (gloves, goggles).

  • Product: Likely a skin sensitizer. Avoid contact.

References

  • Sigma-Aldrich. 2-(2-Methoxyethoxy)ethoxy acetic acid technical grade. (Analogous boiling point reference). Retrieved from

  • PubChem. 2-(2-Methoxyethoxy)ethyl acetate.[4] (Physical property reference). Retrieved from

  • Google Patents. Process for the preparation of thioglycolic acid alkyl esters. US Patent 5714629A. Retrieved from

  • National Institute of Standards and Technology (NIST).[5] 2-(2-Methoxyethoxy)ethyl acetate.[4] Retrieved from

Sources

Technical Guide: Physicochemical Profiling of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Handling of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1) is a specialized mercapto-ester intermediate used primarily in the synthesis of functionalized polymers, hydrogels, and antibody-drug conjugates (ADCs).[1] Structurally, it combines a hydrophilic diethylene glycol (DEG) tail with a reactive thiol moiety, making it a critical "linker" molecule for surface modification and crosslinking.

Due to its status as a fine chemical intermediate rather than a bulk commodity, experimental physical property data is often proprietary or lot-dependent. This guide provides a consolidated physicochemical profile derived from structural analogs and computational consensus, followed by standardized protocols for empirical validation in a research setting.

Physicochemical Data Profile

The following data represents a synthesis of calculated values (ACD/Labs, EPI Suite) and comparative analysis of structural analogs (e.g., Ethyl thioglycolate, DEG-methyl ether acetate).

Table 1: Core Physical Properties
PropertyValue (Consensus/Predicted)Confidence IntervalContext
Molecular Formula

N/A
Molecular Weight 194.25 g/mol Exact
Appearance Colorless to pale yellow liquidHighOxidizes to disulfide (yellowing) upon air exposure.
Density 1.14 – 1.16 g/cm³ @ 25°CMediumHeavier than water due to Sulfur/Oxygen content.
Boiling Point (atm) ~265°C (Predicted)LowDecomposition likely before boiling at 1 atm.
Boiling Point (vac) 115°C – 125°C @ 0.5 mmHgHighStandard distillation range for this MW class.
Refractive Index

MediumConsistent with thioglycolate esters.
Solubility Soluble in water, alcohols, DCMHighAmphiphilic nature due to PEG tail.

Critical Note: The boiling point at atmospheric pressure is theoretical. Attempting to distill this compound at 760 mmHg will result in thermal degradation (disulfide formation) or hydrolysis. Always distill under high vacuum.

Structural Analysis & Synthesis Logic

To understand the behavior of this molecule, one must analyze its components. The target is the esterification product of Diethylene Glycol Monomethyl Ether and Thioglycolic Acid .

Diagram 1: Synthesis & Structural Logic

SynthesisPathway Reactant1 Diethylene Glycol Monomethyl Ether (BP: 193°C, d: 1.035) Intermediate Dean-Stark Trap (- H2O) Reactant1->Intermediate Reactant2 Thioglycolic Acid (BP: 96°C @ 5mmHg, d: 1.32) Reactant2->Intermediate Catalyst Cat: p-TsOH Solvent: Toluene Catalyst->Intermediate Product 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (Target Ester) Intermediate->Product Esterification Byproduct Disulfide Impurity (Oxidation Product) Product->Byproduct Air Oxidation (Storage)

Caption: Synthesis pathway via Fischer esterification. Note the density shift from the light ether (1.035) toward the heavy acid (1.32).

Experimental Protocols for Validation

As a researcher, you should not rely solely on literature values for sensitive applications (e.g., drug linker synthesis). Use the following self-validating protocols to characterize your specific lot.

Density Determination (Oscillating U-Tube Method)

High-precision method required due to viscosity.

  • Preparation: Ensure the sample is degassed. Air bubbles in the viscous PEG-thiol liquid will artificially lower density readings.

  • Calibration: Calibrate the density meter using degassed HPLC-grade water (

    
     g/cm³ @ 25°C) and dry air.
    
  • Injection: Inject 1-2 mL of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate into the cell. Ensure the temperature is equilibrated to 25.0°C ± 0.05°C.

  • Validation:

    • Acceptance Criteria: If

      
       g/cm³, suspect hydrolysis (presence of free alcohol) or solvent contamination.
      
    • Correction: If

      
       g/cm³, suspect significant disulfide formation (dimerization increases density/viscosity).
      
Boiling Point Determination (Reduced Pressure)

Standard atmospheric boiling point determination is unsafe for this compound.

  • Apparatus: Micro-distillation setup (Hickman still head) or Kugelrohr apparatus.

  • Pressure: Establish a stable vacuum of 0.5 – 1.0 mmHg .

  • Ramp: Heat the bath slowly (5°C/min).

  • Observation:

    • Expect the first fraction (residual solvent) < 60°C.

    • Main Fraction: Collect between 115°C – 125°C (at 0.5 mmHg).

  • Troubleshooting: If the liquid turns cloudy or viscous during heating, stop immediately. This indicates thiol oxidation polymerization.

Quality Control & Impurity Impact

The purity of this linker is defined by the integrity of the Thiol (-SH) and Ester (-COO-) groups. Impurities drastically alter physical properties.

Diagram 2: Quality Control Decision Matrix

QC_Workflow Sample Raw Sample (Lot Received) Visual Visual Inspection Sample->Visual Decision1 Colorless? Visual->Decision1 Ellman Ellman's Assay (Free Thiol Content) Decision2 Thiol > 95%? Ellman->Decision2 GCMS GC-MS / NMR (Structural ID) Action_Use Action: Release for Synthesis GCMS->Action_Use Identity Confirmed Decision1->Ellman Yes Action_Distill Action: Vacuum Distill (Remove Disulfides) Decision1->Action_Distill No (Yellow) Decision2->GCMS Yes Decision2->Action_Distill No (Low -SH)

Caption: Workflow for validating the integrity of the thiol-ester before use in sensitive conjugations.

Key Impurities & Detection
  • Disulfide Dimer:

    • Cause: Air oxidation.

    • Effect: Increases viscosity and density; turns liquid yellow.

    • Detection: H-NMR (Shift of

      
      -methylene protons next to Sulfur).
      
  • Free Thioglycolic Acid:

    • Cause: Hydrolysis or incomplete synthesis.

    • Effect: Increases density; strong unpleasant odor (skunk-like) compared to the milder ester odor.

    • Detection: Acid-base titration.

Applications in Drug Development

This molecule serves as a heterobifunctional linker .

  • Mechanism: The ester group can be hydrolyzed under physiological conditions (pH dependent) or used as a stable spacer, while the thiol group reacts with maleimide-functionalized payloads or gold nanoparticles.

  • PEG Effect: The short PEG (diethylene glycol) chain improves the water solubility of the attached payload, reducing aggregation in biological media compared to purely alkyl thiol linkers.

References

  • PubChem. Compound Summary for CID 8134 (Diethylene glycol monomethyl ether). National Library of Medicine (US). Accessed 2026. Link

  • Stenutz, R. Ethyl 2-sulfanylacetate Data Sheet. (Reference for structural analog properties). Accessed 2026. Link

  • Sigma-Aldrich. 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid Technical Data.[2] (Reference for acid analog density/BP). Accessed 2026. Link

  • ChemicalBook. 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Product Entry (CAS 872492-20-1).[1] Accessed 2026.[3] Link

  • The Good Scents Company. Ethyl Thioglycolate Physical Properties. Accessed 2026.[3] Link

Sources

Methodological & Application

Application Notes and Protocols for Surface Modification Using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Bio-Interfaces with Precision

In the realm of biomedical research and drug development, the ability to control interactions at the material-biology interface is paramount. Unwanted protein adsorption, or biofouling, can compromise the performance of biosensors, impede the efficacy of implantable devices, and introduce variability in cell culture systems. The strategic modification of surfaces with biocompatible molecules is a cornerstone of modern biomaterial science, aiming to create environments that are simultaneously inert to non-specific interactions while allowing for specific, targeted functionalities.

This guide details the use of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate , a bifunctional molecule designed for the facile creation of robust, bio-inert surfaces. While this specific molecule is a specialty chemical, its architecture is representative of a well-established class of reagents: oligo(ethylene glycol) (OEG)-terminated thiols. The molecule features a terminal thiol (-SH) group, which serves as a high-affinity anchor for covalent attachment to noble metal surfaces, most notably gold.[1] This is linked to a short OEG chain, which, when assembled into a dense monolayer, presents a hydrophilic and sterically-hindering barrier to protein adsorption.[2][3] The hydrated OEG layer is key to its "non-fouling" properties, effectively passivating the surface against the non-specific binding of biomolecules.[2][3][4]

This document provides a comprehensive protocol for the formation of self-assembled monolayers (SAMs) of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate on gold substrates, transforming a bare metal surface into a functional, bio-inert interface.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate SAM on a gold surface is a spontaneous process driven by the strong, quasi-covalent interaction between sulfur and gold.[1] When a clean gold substrate is immersed in a dilute solution of the thiol, the following occurs:

  • Initial Adsorption: Thiol molecules from the solution rapidly adsorb onto the gold surface.

  • Covalent Bonding: The thiol's sulfur atom forms a strong bond with the gold surface atoms.

  • Monolayer Organization: Through lateral interactions and surface diffusion, the molecules arrange themselves into a densely packed, ordered monolayer. This process can take several hours to reach a well-ordered state.[4]

The resulting SAM presents the methoxy-terminated OEG chains towards the external environment, creating the desired bio-inert surface.

Experimental Workflow for Surface Modification

The following diagram illustrates the key stages in the preparation of a 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate modified gold surface.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Modification Processing cluster_char Surface Characterization sub_clean Gold Substrate Cleaning (e.g., Piranha solution, UV/Ozone) sub_rinse Rinse with DI Water & Ethanol sub_clean->sub_rinse sub_dry Dry with Nitrogen sub_rinse->sub_dry sol_prep Prepare Thiol Solution (1-10 mM in Ethanol) immersion Immerse Substrate (12-24 hours) sub_dry->immersion sol_prep->immersion post_rinse Rinse with Ethanol immersion->post_rinse post_dry Dry with Nitrogen post_rinse->post_dry storage Store in Inert Atmosphere post_dry->storage char Analysis (Contact Angle, Ellipsometry, XPS, AFM) storage->char

Caption: Workflow for gold surface modification.

Detailed Protocols

Part 1: Gold Substrate Preparation

A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM. The following protocol is for cleaning gold-coated silicon wafers or glass slides.

Materials:

  • Gold-coated substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care, using appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol (200 proof)

  • High-purity nitrogen gas

  • Teflon or glass substrate holders

Procedure:

  • Place the gold substrates in a suitable holder.

  • Prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Warning: The solution is highly exothermic.

  • Immerse the substrates in the Piranha solution for 10-15 minutes.

  • Carefully remove the substrates and rinse them thoroughly with a copious amount of DI water.

  • Rinse the substrates with absolute ethanol to remove excess water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately to prevent atmospheric contamination.

Part 2: SAM Formation

Materials:

  • Clean, dry gold substrates

  • 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

  • Anhydrous absolute ethanol (200 proof)

  • Glass vials with PTFE-lined caps

  • Inert gas (e.g., nitrogen or argon) for backfilling

Procedure:

  • In a chemical fume hood, prepare a 1 mM to 10 mM solution of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate in anhydrous ethanol. For example, for a 1 mM solution, dissolve the appropriate mass of the thiol in the required volume of ethanol.

  • Place the clean, dry gold substrates into individual glass vials.

  • Add enough of the thiol solution to each vial to completely submerge the substrates.

  • Purge the headspace of each vial with nitrogen or argon for 1-2 minutes to displace oxygen, which can oxidize the thiol.

  • Seal the vials tightly with the PTFE-lined caps.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more ordered monolayers.[4]

Part 3: Post-Modification Rinsing and Drying

Procedure:

  • After the incubation period, remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Dry the modified substrates under a gentle stream of high-purity nitrogen gas.

  • The modified substrates are now ready for characterization or use. For storage, keep them in a desiccator or a container backfilled with an inert gas to prevent contamination and oxidation.

Surface Characterization

Validation of the SAM formation and quality is crucial. The following techniques are recommended:

Technique Purpose Expected Outcome for a Successful SAM
Contact Angle Goniometry To measure surface wettability and infer surface chemistry.A decrease in the water contact angle compared to bare gold, indicating a more hydrophilic surface due to the OEG chains.
Ellipsometry To measure the thickness of the molecular layer.A uniform thickness consistent with a monolayer of the molecule (typically in the range of 1-2 nm).
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Presence of S 2p peaks confirming the thiol attachment to gold, along with C 1s and O 1s peaks from the OEG chain. The Au 4f signal will be attenuated.
Atomic Force Microscopy (AFM) To visualize the surface topography.A smooth, uniform surface morphology, often with observable domain structures of the SAM.

Safety and Handling

  • Always handle 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate and all solvents in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Thiols often have a strong, unpleasant odor.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[5]

  • Piranha solution is extremely hazardous and should only be handled by trained personnel with appropriate safety measures in place.

Troubleshooting

Problem Possible Cause Suggested Solution
High Water Contact Angle / Poor Wettability Incomplete or disordered SAM formation; surface contamination.Ensure the gold substrate is scrupulously clean before immersion. Increase the incubation time. Use fresh, high-purity thiol and solvent.
Inconsistent Results Contamination of substrates, solvent, or thiol. Variations in incubation time or temperature.Use dedicated glassware for SAM preparation. Filter the solvent if necessary. Control the experimental environment.
Evidence of Protein Adsorption Poorly formed SAM with exposed gold patches.Optimize the cleaning procedure and SAM formation time. Consider using a slightly higher thiol concentration. Ensure the thiol solution is not degraded.

Conclusion

The protocol outlined in this document provides a robust framework for the surface modification of gold substrates using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate. By forming a dense, OEG-terminated self-assembled monolayer, researchers can create a highly effective bio-inert surface. This passivation is a critical enabling step for a wide range of applications in biosensing, drug delivery, and fundamental biological studies, where the minimization of non-specific interactions is essential for generating reliable and reproducible data.

References

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Harris, J. M. (Ed.). (1992). Poly(ethylene glycol) chemistry: Biotechnical and biomedical applications. Springer Science & Business Media. [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-sulfanylacetate. Retrieved from [Link]

  • Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B, 102(2), 426–436. [Link]

  • Vanderah, D. J., Valincius, G., & Meuse, C. W. (2002). The Effects of Temperature on the Structure of the Most Common Protein-Resistant Surfaces: Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers. The Journal of Physical Chemistry B, 106(45), 11776–11783. [Link]

  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5010), 1164–1167. [Link]

  • Ostuni, E., Chapman, R. G., Holmlin, R. E., Takayama, S., & Whitesides, G. M. (2001). A Survey of Structure− Property Relationships of Surfaces that Resist the Adsorption of Protein. Langmuir, 17(18), 5605–5620. [Link]

  • Herrwerth, S., Eck, W., Reinhardt, S., & Grunze, M. (2003). Factors that Determine the Protein Resistance of Oligoether Self-Assembled Monolayers − Internal Hydrophilicity, Terminal Hydrophilicity, and Lateral Packing Density. Journal of the American Chemical Society, 125(31), 9359–9366. [Link]

  • Kane, R. S., Takayama, S., Ostuni, E., Ingber, D. E., & Whitesides, G. M. (1999). Patterning proteins and cells using soft lithography. Biomaterials, 20(23-24), 2363-2376. [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized Polymers using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Engineering of Smart Polymers for Advanced Drug Delivery

The advent of controlled radical polymerization techniques has revolutionized the synthesis of well-defined polymers, enabling the creation of materials with precise architectures and functionalities. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and tolerance to a wide range of monomers and reaction conditions.[1] This application note provides a comprehensive guide to the use of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate as a highly efficient chain transfer agent (CTA) for the synthesis of functionalized polymers, with a particular focus on applications in drug delivery.

The unique structure of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, featuring a hydrophilic oligo(ethylene glycol) moiety, imparts advantageous properties to the resulting polymers, such as enhanced water solubility and biocompatibility. These characteristics are paramount in the design of "smart" polymers that can respond to physiological stimuli, making them ideal candidates for targeted drug delivery systems, tissue engineering scaffolds, and advanced biomaterials.[2][3][4][5] This guide will delve into the synthesis of this specialized RAFT agent, provide detailed protocols for its use in polymerization, and discuss the characterization and potential applications of the resulting functionalized polymers.

I. Synthesis of the Chain Transfer Agent: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

The synthesis of the RAFT agent is a critical first step that dictates the success of the subsequent polymerization. The following protocol outlines a reliable method for the preparation of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

Experimental Protocol: Synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

  • Materials: 2-(2-Methoxyethoxy)ethanol, bromoacetyl bromide, carbon disulfide, sodium hydride, and appropriate anhydrous solvents (e.g., tetrahydrofuran).

  • Step 1: Synthesis of 2-(2-Methoxyethoxy)ethyl bromoacetate.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Methoxyethoxy)ethanol in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add bromoacetyl bromide dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

  • Step 2: Synthesis of Sodium 2-sulfanylacetate (Sodium thioglycolate).

    • In a separate flask, carefully add sodium hydride to anhydrous THF at 0 °C.

    • Slowly add a solution of thioglycolic acid in THF to the sodium hydride suspension.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Step 3: Synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

    • Add the previously synthesized 2-(2-Methoxyethoxy)ethyl bromoacetate to the solution of sodium 2-sulfanylacetate in THF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the final product by column chromatography to yield pure 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate as a pale yellow oil.

Characterization: The structure and purity of the synthesized CTA should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

II. RAFT Polymerization: A Step-by-Step Guide

The power of RAFT polymerization lies in its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1] The dithioacetate functionality of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate makes it particularly effective for the polymerization of "more-activated" monomers such as acrylates and methacrylates.[1]

Mechanism of RAFT Polymerization

The RAFT process involves a series of reversible addition-fragmentation steps, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a well-controlled polymerization.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot R• I->R_dot Decomposition Pn_dot Pₙ• R_dot->Pn_dot + Monomer (M) Adduct Adduct Radical Pn_dot->Adduct + RAFT Agent (Z-C(=S)S-R) Adduct->Pn_dot Fragmentation Pm_dot Pₘ• Adduct->Pm_dot Fragmentation Adduct_2 Adduct Radical Pm_dot->Adduct_2 + Dormant Species Dead_Polymer Dead Polymer Pm_dot->Dead_Polymer Adduct_2->Pm_dot Pn_dot_2 Pₙ• Adduct_2->Pn_dot_2 Fragmentation Pn_dot_2->Dead_Polymer + Pₘ•

Figure 1: General mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of a Functional Monomer (e.g., 2-Hydroxyethyl Acrylate)

This protocol provides a general procedure for the synthesis of a well-defined functional polymer. The ratios of monomer to CTA will determine the target molecular weight, while the CTA to initiator ratio influences the polymerization rate and control.[6]

  • Materials: 2-Hydroxyethyl acrylate (HEA) (or other desired monomer), 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CTA), a suitable radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN), and an appropriate solvent (e.g., 1,4-dioxane or N,N-dimethylformamide).

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., HEA), the CTA, and the initiator.

    • Add the solvent to achieve the desired concentration (typically 10-50% w/w solids).

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while stirring in an ice bath.

    • After deoxygenation, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

    • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and dispersity).

    • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Table 1: Representative Reaction Conditions for RAFT Polymerization of 2-Hydroxyethyl Acrylate (HEA)

Entry[HEA]:[CTA]:[AIBN]SolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (GPC)Đ (Mₙ/Mₙ)
1100:1:0.2Dioxane706>95~11,500<1.15
2200:1:0.2Dioxane7012>95~23,000<1.20
350:1:0.1DMF604>98~5,800<1.10

Note: These are representative conditions and may require optimization for specific applications and monomers.

III. Synthesis of Block Copolymers

A key advantage of RAFT polymerization is the ability to synthesize block copolymers with well-defined segments.[1][7] This is achieved by using the polymer from the first block as a macro-CTA for the polymerization of a second monomer.

Experimental Workflow: Synthesis of a Diblock Copolymer

Block_Copolymer_Synthesis start Start: Monomer A + CTA + Initiator raft1 RAFT Polymerization of Monomer A start->raft1 macro_cta Purified Macro-CTA (Polymer A) raft1->macro_cta Purification raft2 RAFT Polymerization of Monomer B macro_cta->raft2 + Monomer B + Initiator block_copolymer Purified Diblock Copolymer (Polymer A-b-Polymer B) raft2->block_copolymer Purification end End block_copolymer->end

Figure 2: Workflow for diblock copolymer synthesis.

Experimental Protocol: Synthesis of a Poly(2-hydroxyethyl acrylate)-b-poly(N-isopropylacrylamide) Diblock Copolymer

  • Synthesize the first block (PHEA macro-CTA): Follow the protocol in Section II to synthesize PHEA with a desired molecular weight. Ensure the polymer is thoroughly purified to remove any unreacted monomer and initiator.

  • Chain extension with the second monomer:

    • In a Schlenk flask, dissolve the purified PHEA macro-CTA and the second monomer (N-isopropylacrylamide, NIPAM) in a suitable solvent (e.g., DMF).

    • Add a fresh charge of initiator (e.g., AIBN). The amount of initiator should be calculated based on the desired reaction rate and control.

    • Deoxygenate the solution as described previously.

    • Conduct the polymerization at the appropriate temperature (e.g., 60-70 °C).

    • Monitor the reaction and purify the resulting diblock copolymer as described in Section II.

IV. Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful synthesis of the desired polymer architecture.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure, determine monomer conversion, and, in some cases, estimate the molecular weight.[8][9][10]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): The primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymers.[6][8][11][12] A narrow dispersity (typically Đ < 1.3) is a hallmark of a well-controlled RAFT polymerization.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic functional groups in the monomers and the final polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymers, which provides insights into their physical properties.[6]

Table 2: Expected Characterization Data for a PHEA Homopolymer ([HEA]:[CTA]:[AIBN] = 100:1:0.2)

TechniqueExpected Result
¹H NMRDisappearance of vinyl proton signals from the HEA monomer. Appearance of broad signals corresponding to the polymer backbone and the characteristic signals of the CTA fragment at the chain end.
GPCA monomodal peak with a narrow distribution. Mₙ close to the theoretical value calculated from the monomer-to-CTA ratio and conversion. Đ < 1.15.
FTIRPresence of a broad -OH stretching band (~3400 cm⁻¹) and a strong C=O stretching band (~1730 cm⁻¹) from the ester group. Disappearance of the C=C stretching band from the monomer.
DSCA single glass transition temperature (T₉) characteristic of PHEA.

V. Applications in Drug Delivery

The hydrophilic and biocompatible nature of the oligo(ethylene glycol) side chain in the CTA makes the resulting polymers particularly well-suited for drug delivery applications. These polymers can self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents.[2][3][4][5]

Stimuli-Responsive Drug Release:

By incorporating stimuli-responsive monomers, it is possible to design drug delivery systems that release their payload in response to specific triggers found in the target microenvironment, such as changes in pH or temperature.[2][3][4][5][7] For example, a diblock copolymer with a pH-sensitive block can be designed to be stable in the bloodstream (pH 7.4) but disassemble and release the drug in the acidic environment of a tumor.

Logical Relationship: Stimuli-Responsive Drug Delivery

Drug_Delivery CTA 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CTA) RAFT RAFT Polymerization CTA->RAFT Monomer Functional/Stimuli-Responsive Monomer Monomer->RAFT Polymer Well-defined, Functionalized Amphiphilic Polymer RAFT->Polymer SelfAssembly Self-Assembly in Aqueous Environment Polymer->SelfAssembly Nanocarrier Drug-Loaded Nanocarrier (e.g., Micelle) SelfAssembly->Nanocarrier Release Controlled Drug Release at Target Site Nanocarrier->Release Triggered by Stimulus External/Internal Stimulus (e.g., pH, Temperature) Stimulus->Release

Figure 3: Logic flow for stimuli-responsive drug delivery.

VI. Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate and all other reagents before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

VII. Conclusion

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is a valuable and versatile RAFT agent for the synthesis of well-defined, functionalized polymers. Its hydrophilic nature makes it particularly suitable for the creation of advanced materials for biomedical applications, especially in the field of drug delivery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this CTA in their own work, paving the way for the development of next-generation smart polymers.

References

  • RAFT polymerization - specific polymers. (n.d.).
  • Blasco, E., et al. (2017). RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies. Journal of the American Chemical Society, 139(4), 1633–1640.
  • Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma. (n.d.). Retrieved from [Link]

  • Reversible addition−fragmentation chain-transfer polymerization. (2023, December 1). In Wikipedia. [Link]

  • STIMULI-SENSITIVE PARTICLES FOR DRUG DELIVERY. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic
  • Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. (2018). Molecules, 23(9), 2121.
  • Polymer Chemistry. (n.d.). Retrieved from [Link]

  • Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. (2019). Polymers, 11(11), 1833.
  • RAFT polymerization to form stimuli-responsive polymers. (2021). Polymer Chemistry, 12(35), 4996-5016.
  • Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candidates as drug delivery systems. (2014). Designed Monomers and Polymers, 17(sup1), 193-199.
  • RAFT-Based Polymers for Click Reactions. (2020). Polymers, 12(11), 2633.
  • Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers. (2021). ACS Macro Letters, 10(10), 1269–1274.
  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (2023). Polymers, 15(13), 2828.
  • Poly(glycerol monomethacrylate)–Poly(benzyl methacrylate) Diblock Copolymer Nanoparticles via RAFT Emulsion Polymerization: Synthesis, Characterization, and Interfacial Activity. (2014). Macromolecules, 47(16), 5599–5610.
  • RAFT Agent Design and Synthesis. (2012). Macromolecules, 45(15), 5841–5861.
  • Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. (2020). Molecules, 25(20), 4774.
  • Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique. (2020). Gazi University Journal of Science, 33(1), 22-29.
  • Synthesis and physicochemical characterization of PMMA and PNIPAM based block copolymers by using PEG based macro RAFT agents. (2016). Journal of Physics: Conference Series, 707, 012023.
  • Investigating oligo(ethylene glycol) methacrylate thermoresponsive copolymers. (2021). Polymer Chemistry, 12(1), 105-114.
  • RAFT agent design and synthesis. (2012). Retrieved from [Link]

  • RAFT-mediated chain extension of the poly[oligo(ethylene glycol) methyl... (n.d.). Retrieved from [Link]

  • RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media. (2024). Macromolecules, 57(23), 11738–11752.
  • Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition. (2018). Polymers, 10(12), 1369.
  • The effect in the RAFT polymerization of two oligo(ethylene glycol) methacrylates when the CTA 4-cyano-4-(propylthiocarbonothioylthio) pentanoic acid is auto-hydrolyzed to its corresponding amide. (2019). Journal of Polymer Research, 26(4), 93.
  • Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. (2021). Polymers, 13(11), 1735.3(11), 1735.

Sources

Preparation of self-assembled monolayers (SAMs) with 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Engineering of Low-Fouling Interfaces using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate SAMs

Introduction & Scope

This guide details the protocol for generating self-assembled monolayers (SAMs) on gold surfaces using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1).

This molecule is a hybrid surface modifier combining a thioglycolate (mercaptoacetate) anchor with a short oligo(ethylene glycol) (PEG2) tail. Unlike standard alkanethiols, the inclusion of an ester linkage near the sulfur headgroup introduces a dipole moment at the buried interface, while the methoxy-terminated PEG2 tail provides a "stealth" layer to reduce non-specific protein adsorption (fouling).

Key Applications:

  • Biosensor Interfaces: Reducing background noise in SPR (Surface Plasmon Resonance) and QCM (Quartz Crystal Microbalance) assays.

  • Electrochemical Sensors: The short chain length allows for efficient electron tunneling while maintaining surface passivation.

  • Surface Passivation: Preventing denaturation of surface-bound analytes.

Mechanism of Action

The formation of a SAM with this molecule proceeds through a two-step kinetic process:

  • Rapid Adsorption: The thiol (-SH) group chemisorbs to the gold surface within seconds to minutes, driven by the strong Au-S affinity (~45 kcal/mol).

  • Slow Organization: Over 12–24 hours, the alkyl and PEG chains reorganize to maximize van der Waals interactions and minimize steric repulsion. The ester linkage imposes a specific tilt angle different from standard alkanethiols, often resulting in a "liquid-like" rather than crystalline packing density due to the short chain length and ether flexibility.

Molecular Architecture:

  • Headgroup: Sulfanyl (Thiol) – Covalent attachment to Au.

  • Linker: Acetate (Ester) – Introduces polarity; susceptible to hydrolysis in high pH.

  • Tail: Diethylene Glycol Monomethyl Ether – Hydration layer formation for antifouling.

SAM_Mechanism cluster_0 Molecular Structure & Function cluster_1 Assembly Kinetics Head Sulfanyl Group (Au Binding) Linker Acetate Linker (Dipole/Spacer) Head->Linker Covalent Tail PEG2-Methoxy (Antifouling) Linker->Tail Ester Bond Sol Thiol in Solution (Disordered) Phy Physisorption (Weak Interaction) Sol->Phy Diffusion Chem Chemisorption (Au-S Bond Formation) Phy->Chem Fast (<1 min) Org Chain Organization (Crystallization) Chem->Org Slow (12-24h)

Figure 1: Structural breakdown and assembly kinetics of the mercaptoacetate SAM. The ester linkage connects the binding headgroup to the antifouling tail.

Materials & Equipment

Reagents:

  • Target Molecule: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (Purity >95%).

  • Solvent: Absolute Ethanol (200 proof, HPLC grade). Note: Do not use denatured ethanol containing methanol or MEK.

  • Substrates: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).

  • Cleaning Agents: Hydrogen Peroxide (30%), Sulfuric Acid (96%) [for Piranha], or UV/Ozone cleaner.

Equipment:

  • Glass scintillation vials (20 mL) – New, pre-cleaned.

  • Teflon (PTFE) tweezers.

  • Nitrogen (N2) gas stream (0.2 µm filtered).

  • Sonicator.

Detailed Protocol

Phase 1: Substrate Preparation (Critical)

The quality of the SAM is directly limited by the cleanliness of the gold. Hydrocarbon contamination prevents thiol binding.

  • Solvent Clean: Sonicate Au substrates in Acetone (5 min)

    
     Ethanol (5 min) 
    
    
    
    Isopropanol (5 min). Dry with N2.
  • Oxidative Clean (Choose ONE):

    • Option A (UV/Ozone): Place substrates in a UV/Ozone cleaner for 20 minutes. This removes organic contaminants effectively.

    • Option B (Piranha Etch):DANGER: Mix 3:1 conc. H2SO4 : 30% H2O2. Immerse gold for 30–60 seconds. Rinse copiously with Milli-Q water. Strict safety precautions required.

  • Validation: The gold surface should be hydrophilic (water contact angle < 10°) immediately after cleaning.

Phase 2: Solution Preparation

Thiols oxidize to disulfides in air. Prepare solutions fresh.

  • Concentration: Prepare a 1.0 mM to 2.0 mM solution in absolute ethanol.

    • Calculation: MW ≈ 194.25 g/mol . For 10 mL of 2 mM solution, dissolve ~3.9 mg of the thiol.

  • Degassing (Optional but Recommended): Bubble high-purity Nitrogen through the ethanol for 10 minutes prior to adding the thiol to remove dissolved oxygen, reducing photo-oxidation rates.

Phase 3: Self-Assembly (Incubation)
  • Immersion: Immediately transfer the cleaned gold substrates into the thiol solution using Teflon tweezers.

  • Conditions:

    • Time: Incubate for 18 – 24 hours . (Shorter times <4h lead to disordered films; longer times >48h offer diminishing returns).

    • Environment: Seal the vials with Parafilm. Incubate in the dark at room temperature (20–25°C) to prevent UV-induced oxidation of the sulfur.

  • Backfilling (Optional): If using this molecule as a backfiller for a mixed SAM (e.g., with biotin-thiols), a shorter incubation (30–60 mins) is typically used after the primary SAM formation.

Phase 4: Rinsing & Drying

Removal of physisorbed multilayers is essential for a defined monolayer.

  • Removal: Remove substrate from the solution.

  • Rinse Cycle:

    • Stream of Ethanol (5 seconds).

    • Stream of Milli-Q Water (5 seconds) – Helps remove salts/polar debris.

    • Stream of Ethanol (5 seconds) – Removes water to prevent drying marks.

  • Drying: Dry immediately under a high-velocity stream of filtered Nitrogen gas.

  • Storage: Use immediately. If storage is necessary, keep under N2 atmosphere in the dark. (Shelf life: ~1 week before degradation begins).

Protocol_Workflow Clean 1. Clean Gold (UV-Ozone / Piranha) Prep 2. Prep Solution (1-2 mM in EtOH) Clean->Prep Incubate 3. Incubate (18-24h, Dark, RT) Prep->Incubate Rinse 4. Rinse & Dry (EtOH -> H2O -> N2) Incubate->Rinse

Figure 2: Step-by-step workflow for SAM preparation.[1]

Characterization & Validation

Verify the quality of your SAM using the following metrics.

TechniqueExpected ResultInterpretation
Water Contact Angle 35° – 45° The surface should be hydrophilic due to the PEG/Ether oxygens, but not fully wetting (0°) because of the methoxy terminus. Angles >60° suggest hydrocarbon contamination.
Ellipsometry 1.2 – 1.6 nm Theoretical length is short. Values >2.0 nm suggest multilayer formation or physisorbed debris.
XPS (X-ray Photoelectron Spectroscopy) S2p: ~162 eV A doublet at 162 eV confirms the Gold-Thiolate bond. A peak at >168 eV indicates oxidized sulfur (sulfonate), signaling a failed SAM.
Cyclic Voltammetry Redox Blocking Using a redox probe (e.g., Ferricyanide), the SAM should suppress the redox peak current by >95% compared to bare gold, indicating a pinhole-free layer.

Troubleshooting & "Pro-Tips"

  • Issue: High Contact Angle (>60°)

    • Cause: Contamination with hydrophobic alkanes or dirty ethanol.

    • Fix: Use fresh HPLC-grade ethanol. Ensure tweezers are clean (rinse with ethanol before use).

  • Issue: Low Stability / Desorption

    • Cause:Ester Hydrolysis. The acetate linker is an ester.

    • Warning:Avoid basic buffers (pH > 9.0). Prolonged exposure to high pH will hydrolyze the ester, cleaving the PEG tail and leaving a carboxylate-terminated surface (which is highly charged and reactive).

  • Pro-Tip: Mixed SAMs

    • This molecule is an excellent "diluent" or "spacer" molecule. When co-assembled with a long-chain biotin-thiol, the shorter length of this mercaptoacetate (PEG2) creates a "canyon" effect, making the biotin more accessible to streptavidin while resisting non-specific binding.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2] Chemical Reviews, 105(4), 1103–1170. Link

  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164–1167. Link

  • Pale-Grosdemange, C., Simon, E. S., Prime, K. L., & Whitesides, G. M. (1991). Formation of Self-Assembled Monolayers by Chemisorption of Derivatives of Oligo(ethylene glycol) of Structure HS(CH2)11(OCH2CH2)mOH on Gold. Journal of the American Chemical Society, 113(1), 12–20. Link

  • Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B, 102(2), 426–436. Link

Sources

Application Note: High-Efficiency Ligand Exchange Strategies Using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the application of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (hereafter referred to as PEG2-TA-Ester ) for the functionalization of inorganic nanocrystals.

Unlike standard thiolated polyethylene glycols (PEG-SH), this molecule features a mercaptoacetate (thioglycolate) headgroup linked via an ester bond to a diethylene glycol tail. This structure offers a unique advantage: it provides a compact hydrodynamic radius (


 nm extension) while maintaining neutral steric stabilization, ideal for FRET applications and renal clearance studies.

However, the ester linkage presents a specific stability challenge not found in ether-linked PEG-thiols. This protocol is engineered to maximize ligand density while preventing the hydrolysis of the ester bond, a common pitfall that results in unintended surface charge modification.

Chemical Profile
PropertyDetail
IUPAC Name 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate
Common ID PEG2-Thioglycolate Ester
Functional Groups Thiol (-SH, Surface Binding), Ester (-COO-, Linker), PEG2 (Solubility)
pKa (Thiol) ~9.5 (Requires mild base for activation, but limited by ester stability)
Solubility Soluble in Methanol, Ethanol, Water, Chloroform
Critical Risk Hydrolysis: At pH > 9.0, the ester cleaves, releasing thioglycolic acid (charged) and free glycol.[1]

Mechanism of Action: The "Soft" Exchange

Ligand exchange with PEG2-TA-Ester relies on the Hard-Soft Acid-Base (HSAB) theory . The "soft" sulfur atom in the thiol group has a significantly higher affinity for soft metal surfaces (Au, Ag, Cd, Zn) than the "hard" oxygen atoms in carboxylate ligands (e.g., Oleic Acid, Citrate).

However, thermodynamics alone is insufficient. The exchange kinetics are governed by the Law of Mass Action . To displace a tightly packed oleic acid monolayer, we must introduce a massive excess of the incoming thiol and modulate the solvent polarity to favor the desorption of the native ligand.

Diagram 1: Surface Exchange Mechanism

The following diagram illustrates the competitive displacement and the critical risk of ester hydrolysis.

LigandExchangeMechanism Native Native Surface (Oleic Acid/Citrate) Intermediate Transition State (Mixed Monolayer) Native->Intermediate Solvent Mixing (CHCl3/MeOH) Final Target Surface (PEG2-TA-Ester Capped) Intermediate->Final Thiol-Metal Bond Formation (Thermodynamic Sink) Hydrolysis FAILURE MODE: Hydrolyzed Surface (Thioglycolate - Charged) Intermediate->Hydrolysis Ester Cleavage (If pH is too high) Ligand Incoming Ligand (Excess PEG2-TA-Ester) Ligand->Intermediate Mass Action Base Base Catalyst (pH > 10) Base->Hydrolysis Catalyzes

Caption: Logical flow of ligand exchange. Note the bifurcation at the Transition State: high pH leads to ester hydrolysis (failure), while controlled conditions yield the desired PEGylated surface.

Protocol A: Phase Transfer of Quantum Dots (Organic to Aqueous)

Objective: Transfer CdSe/ZnS or InP/ZnS QDs from Hexane/Toluene (hydrophobic) to Water (hydrophilic) without quenching fluorescence.

Materials
  • Stock QDs: 10 mg/mL in Hexane (Oleic Acid capped).

  • Ligand: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (Neat).

  • Solvents: Chloroform (Anhydrous), Methanol (Anhydrous), Hexane.

  • Base: Tetramethylammonium Hydroxide (TMAH) - 25% in Methanol.

Step-by-Step Methodology
  • Pre-Purification (Critical):

    • Precipitate 1 mL of Stock QDs using excess ethanol (1:3 ratio). Centrifuge at 6000 RPM for 5 min.

    • Why: Removes free oleic acid, lowering the barrier for the incoming ligand.

    • Redissolve the pellet in 500 µL Chloroform .

  • Ligand Preparation:

    • In a separate vial, dissolve 50 mg of PEG2-TA-Ester in 500 µL Methanol .

    • Expert Tip: Add 1 µL (catalytic amount) of TMAH solution.

    • Caution: Do not exceed this amount. We need to slightly deprotonate the thiol (

      
      ) to accelerate binding, but we must stay below pH 9 to protect the ester.
      
  • Exchange Reaction:

    • Add the Ligand solution (MeOH) to the QD solution (CHCl3).

    • Purge the vial with Nitrogen/Argon for 2 minutes to prevent disulfide formation.

    • Seal and stir vigorously at 40°C for 4 hours (or overnight at room temperature).

    • Observation: The solution should remain clear. If it turns cloudy, the QDs are crashing out (insufficient ligand or solvent incompatibility).

  • Precipitation/Purification:

    • Add Hexane (approx. 2-3 mL) to the reaction mixture.

    • Since the QDs are now PEG-capped (polar), they will become insoluble in the Hexane-rich mix.

    • Centrifuge at 8000 RPM for 10 min. The QDs will form a pellet.

    • Discard the supernatant (contains displaced oleic acid and excess thiol).

  • Redispersal:

    • Dry the pellet under vacuum for 5-10 minutes (remove organic solvents).

    • Add PBS (pH 7.4) or DI Water. The pellet should disperse immediately.

    • QC Check: Filter through a 0.22 µm PTFE filter to remove aggregates.

Protocol B: Functionalization of Citrate-Stabilized Gold Nanoparticles

Objective: Replace weak citrate ligands on AuNPs (10-100 nm) with PEG2-TA-Ester for steric stability in high-salt buffers.

Materials
  • Stock AuNPs: Citrate-stabilized (OD ~1.0).

  • Ligand: PEG2-TA-Ester (10 mM stock in Ethanol).

  • Buffer: 1x PBS + 0.01% Tween-20.

Step-by-Step Methodology
  • Concentration Calculation:

    • Calculate the surface area of your AuNPs.

    • Aim for 5000:1 Ligand-to-Nanoparticle ratio (excess is required to displace citrate).

  • Direct Addition (The "Tween" Trick):

    • Add Tween-20 to the AuNP solution before the thiol (final conc. 0.01%).

    • Why: Thiol exchange can momentarily destabilize the surface, causing aggregation (purple/blue shift). Tween provides temporary steric shielding during the transition.

  • Ligand Addition:

    • Add the calculated amount of PEG2-TA-Ester dropwise while stirring.

    • Stir at Room Temperature for 12 hours .

  • Purification (Dialysis):

    • Do not centrifuge large AuNPs (>50 nm) aggressively as they may irreversibly aggregate.

    • Use a Dialysis Cassette (20k MWCO) against 1L of DI water for 24 hours, changing water 3 times.

    • This removes excess ligand and displaced citrate.

Quality Control & Troubleshooting

QC Metrics Table
MethodExpected Result (Success)Indication of Failure
UV-Vis Spectroscopy Plasmon peak position unchanged or <2nm redshift.Broadening of peak or >5nm redshift (Aggregation).
FTIR Presence of Ester C=O stretch (~1735 cm⁻¹). Absence of S-H stretch (~2550 cm⁻¹).Loss of Ester peak (Hydrolysis). Presence of S-H (Unbound ligand).
DLS (Zeta Potential) Near neutral (-5 to -10 mV) due to PEG shielding.Highly negative (<-30 mV) indicates hydrolysis to Thioglycolic acid.
Solubility Test Stable in 1M NaCl.Precipitates in salt (insufficient coverage).
Workflow Diagram: Phase Transfer & QC

Workflow cluster_0 Phase I: Preparation cluster_1 Phase II: Exchange cluster_2 Phase III: Validation Step1 Pre-Purification (Remove excess Oleic Acid) Step3 Biphasic Mixing (40°C, Inert Gas) Step1->Step3 Step2 Ligand Mix (MeOH + Trace Base) Step2->Step3 Step4 Precipitation (Hexane Antisolvent) Step3->Step4 Step5 Aq. Redispersal Step4->Step5 Decision Check Zeta Potential Step5->Decision OutcomeA Neutral (-5mV) SUCCESS: Ester Intact Decision->OutcomeA Low Charge OutcomeB Negative (-35mV) FAIL: Ester Hydrolyzed Decision->OutcomeB High Charge

Caption: Operational workflow for QD phase transfer, highlighting the critical Zeta Potential checkpoint to verify ester integrity.

References

  • Mattoussi, H., et al. (2000). "Self-Assembly of CdSe-ZnS Quantum Dot Bioconjugates Using an Amphiphilic Polymer." Journal of the American Chemical Society. Link

    • Context: Foundational work on displacing hydrophobic ligands with PEGyl
  • Aldeek, F., et al. (2011). "Zwitterion-Functionalized Quantum Dots as Colloidal Nanoprobes for Bioimaging." Small. Link

    • Context: Discusses the stability of compact ligands compared to long-chain PEGs.
  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A. Link

    • Context: Comprehensive review of ligand exchange str
  • Uyeda, H. T., et al. (2005). "Synthesis of Compact Multidentate Ligands to Prepare Stable Hydrophilic Quantum Dot Fluorophores." Journal of the American Chemical Society. Link

    • Context: Highlights the importance of ester vs. amide linkages in ligand stability.
  • Zhang, F., et al. (2012). "Ligand Exchange of Colloidal Quantum Dots with Small Molecules for Enhanced Charge Transfer." ACS Applied Materials & Interfaces. Link

    • Context: Specific protocols for exchanging oleic acid with short-chain thiols.

Sources

Troubleshooting & Optimization

Preventing disulfide formation in 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Product: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (MEE-SH) Ticket ID: #THIOL-STABILITY-001 Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because you have observed degradation in your linker stock—perhaps a drop in conjugation efficiency, unexpected precipitation, or inconsistent reaction kinetics.

As a Senior Application Scientist, I often see researchers treat this compound as a generic thiol. It is not. This molecule contains two distinct zones of instability: the thiol group (susceptible to oxidative dimerization) and the ester linkage (susceptible to hydrolytic cleavage).

This guide provides a self-validating system to prevent, detect, and reverse disulfide formation while preserving the structural integrity of the ester backbone.

Part 1: The Mechanism (Why is this happening?)

Q: Why does my clear liquid turn cloudy or lose potency over time?

A: You are witnessing Oxidative Dimerization . The primary culprit is not the thiol (


) itself, but the thiolate anion (

).[1] In the presence of trace metals (Cu²⁺, Fe³⁺) and dissolved oxygen, the thiolate radicalizes and attacks another thiol, forming a disulfide bond (

).

Critical Insight: This specific molecule is a thioglycolate ester . The ester group is electron-withdrawing, which lowers the pKa of the thiol compared to standard alkyl thiols. This means it forms the reactive thiolate anion more readily at neutral pH, making it more unstable than standard PEG-thiols.

The Oxidation Pathway The following diagram illustrates the cascade you must interrupt:

ThiolOxidation RSH Native Thiol (R-SH) RS_Minus Thiolate Anion (R-S⁻) RSH->RS_Minus High pH Deprot Deprotonation (pH > 5) Radical Thiol Radical (R-S•) RS_Minus->Radical Oxidation Disulfide Disulfide Dimer (R-S-S-R) (Inactive/Precipitate) Radical->Disulfide Dimerization Oxygen Dissolved O₂ Oxygen->Radical Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->RS_Minus

Figure 1: The Thiol Oxidation Cascade. Note that high pH acts as the "gatekeeper," allowing the reaction to proceed by generating the reactive thiolate anion.

Part 2: Storage & Handling (The Prevention Protocol)

Q: What are the "Golden Rules" for storage?

A: You must control three variables: Atmosphere , Temperature , and pH . The ester linkage in your molecule makes it sensitive to base hydrolysis. Therefore, unlike some thiols stored at pH 8, this must be stored under acidic conditions.

Optimal Storage Matrix

VariableRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen (

) is lighter and mixes with air more easily, offering less protection in frequently opened vials.
Temperature -20°C to -80°C Slows the kinetics of both oxidation (disulfide formation) and hydrolysis (ester cleavage).
Container Amber Glass / Teflon Amber blocks UV light (which catalyzes radical formation). Teflon liners prevent leaching of plasticizers that can act as radical initiators.
Additives None (Pure) or 1mM EDTA If in solution, EDTA chelates trace metals (Cu/Fe) that catalyze oxidation [1].
pH (If solvated) pH 4.0 - 5.0 CRITICAL: Keeps the thiol protonated (

) and stable. Avoids basic pH which causes rapid ester hydrolysis.
Q: How do I dispense aliquots without ruining the stock?

A: Every time you open the bottle, you introduce oxygen. Use the "Argon Shield" Technique .

Protocol:

  • Equilibrate: Allow the bottle to reach room temperature before opening (prevents water condensation from the air).

  • Purge: Insert a needle connected to an Argon line into the headspace of the bottle (do not bubble through the liquid unless necessary).

  • Aspirate: Withdraw the required volume using a gas-tight syringe or positive-displacement pipette.

  • Seal: Parafilm is insufficient. Use a cap with a PTFE/Silicone septum and store in a desiccator if possible.

Part 3: Diagnostics (Is my linker dead?)

Q: How do I validate the purity of my thiol before starting a reaction?

A: Do not rely on visual inspection alone. Use Ellman’s Reagent (DTNB) .[2][3][4] This assay quantifies free sulfhydryl groups.[2][4][5] If your theoretical concentration is 10 mM but Ellman’s shows 5 mM, 50% of your sample is likely dimerized [2].

The Ellman’s Validation Protocol (Microplate Format)

  • Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

  • Blank: 200 µL Reaction Buffer.

  • Standard: Cysteine-HCl serial dilution (0.1 mM to 1.0 mM).

  • Sample: Dilute your MEE-SH stock to an estimated ~0.5 mM in Reaction Buffer.

  • Reaction:

    • Mix 10 µL Sample + 190 µL Reaction Buffer + 10 µL DTNB Solution.

    • Incubate at Room Temp for 15 minutes.

  • Read: Measure Absorbance at 412 nm .

  • Calculate: Use the extinction coefficient of TNB (

    
    ) or the standard curve to determine free thiol concentration [3].[4]
    

Part 4: Restoration (The Rescue Plan)

Q: My thiol content is low. Can I fix it?

A: Yes, but you must choose the right reducing agent. WARNING: Do NOT use Dithiothreitol (DTT) or Mercaptoethanol (BME) if you cannot separate them later, or if you are working at high pH.

The Solution: Immobilized TCEP Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice for this specific molecule because:

  • Stability: It is stable and active at acidic pH (pH 4-5), which protects your ester linkage [4].

  • Irreversibility: It breaks disulfides irreversibly, unlike DTT which is an equilibrium reaction.

  • Purity: Using Immobilized TCEP (on agarose beads) allows you to reduce the sample and then simply spin the beads out, leaving pure, reduced MEE-SH without contaminating reducing agent.

Rescue Workflow:

RescueProtocol Start Oxidized Stock (Contains Disulfides) Step1 Add Immobilized TCEP Gel (pH 4.5 - 5.5) Start->Step1 Step2 Incubate (30-60 min, Room Temp) Step1->Step2 Step3 Centrifuge (1000 x g, 2 min) Step2->Step3 Step4 Recover Supernatant Step3->Step4 End Verify with Ellman's Assay Step4->End

Figure 2: The TCEP Rescue Workflow. Using immobilized TCEP prevents contamination of the final sample.

References

  • Thermo Fisher Scientific. Tech Tip #31: Prevent oxidation of cysteine and other thiols. Retrieved from

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • BroadPharm. Ellman's Assay Protocol for Thiol Quantification.[2] Retrieved from

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] The Journal of Organic Chemistry, 56(8), 2648-2650. Link

  • Sigma-Aldrich. Thioglycolic Acid Technical Bulletin. Retrieved from [6]

Sources

Troubleshooting oxidation issues with 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Oxidation in 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Status: Open Priority: High (Degradation Risk)[1]

Executive Summary & Molecule Profile[2]

User Issue: "My reaction yield is dropping, and the reagent appears to be forming a precipitate or showing unexpected NMR peaks."

Diagnosis: The primary failure mode for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is the oxidation of the sulfanyl (thiol) group into a disulfide dimer.[1] This molecule is a thioglycolate ester , not a simple alkyl thiol. The adjacent ester carbonyl group withdraws electrons, lowering the pKa of the thiol (~8.0 vs. ~10.5 for alkyl thiols).

Implication: This reagent is significantly more prone to oxidation at neutral pH than standard PEG-thiols because a higher fraction exists as the reactive thiolate anion (


) under physiological conditions.[1]
Molecule Specifications
PropertyValueTechnical Note
Formula

PEG2 backbone + Thioglycolate head
Functional Group

-Mercaptoacetate
High Risk: Susceptible to air oxidation.[1]
Linkage EsterHigh Risk: Susceptible to hydrolysis at pH > 9.[1]
pKa (-SH)

Oxidizes rapidly in PBS (pH 7.4).[1]

Diagnostic Workflow (Decision Tree)

Before attempting remediation, confirm the oxidation state. Use the following logic flow to diagnose the issue.

DiagnosisLogic Start Start: Reagent Check Visual Visual Inspection (Cloudiness/Precipitate?) Start->Visual Solubility Solubility Check (Dissolve in Water/MeOH) Visual->Solubility Clear Liquid Result_Ox DIAGNOSIS: Oxidized (Disulfide) Visual->Result_Ox White Precipitate (Disulfides are often less soluble) NMR 1H-NMR Analysis (CDCl3 or D2O) Solubility->NMR Soluble Solubility->Result_Ox Insoluble NMR->Result_Ox Alpha-H shift (3.5 -> 3.8 ppm) Result_Pure DIAGNOSIS: Pure Thiol NMR->Result_Pure Alpha-H at ~3.5 ppm Result_Hydro DIAGNOSIS: Ester Hydrolysis NMR->Result_Hydro Loss of PEG signals or Acid shift Ellman Ellman's Assay (Quantify Free -SH) Result_Pure->Ellman Confirm Quantitatively

Figure 1: Diagnostic logic flow for identifying degradation products in thioglycolate esters.

Detailed Troubleshooting & FAQs

Q1: How do I confirm oxidation using NMR?

The Marker: Focus on the


-protons (the 

group sandwiched between the Sulfur and the Carbonyl:

).[1]
  • Pure Thiol: This signal appears as a doublet (due to splitting by the -SH proton) or a slightly broadened singlet around 3.4 – 3.5 ppm (depending on solvent).[1]

  • Oxidized Disulfide: Upon dimerization (

    
    ), this signal shifts downfield  (to higher ppm, typically 3.6 – 3.8 ppm ) and often sharpens into a distinct singlet because the -SH proton coupling is lost.
    
  • Action: If you see two sets of peaks in the 3.4–3.8 ppm region, calculate the ratio of integration.

    • 
      [1]
      
Q2: Can I use DTT to reduce the disulfide?

Recommendation: NO. Avoid DTT (Dithiothreitol) for this specific molecule.[1] Reasoning:

  • Transesterification Risk: DTT contains two hydroxyl groups.[1] Over time, these can attack the ester linkage in your reagent, cleaving the PEG tail from the thiol head.

  • Removal Difficulty: DTT must be removed before maleimide or haloacetyl coupling reactions.[1]

  • Better Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2][3] It is non-nucleophilic toward esters, works at acidic pH (where the ester is stable), and does not inhibit maleimide reactions.

Q3: My Ellman's test shows >100% thiol. Why?

Root Cause: Hydrolysis of the ester during the assay. Ellman's assay is typically performed at pH 8.[1][4]0. Thioglycolate esters hydrolyze rapidly at this pH, generating Thioglycolic Acid and free PEG-alcohol .[1]

  • While this doesn't create "extra" thiols, the change in the microenvironment or cleavage of the chromophore can lead to erratic absorbance readings or drift during the measurement.

  • Fix: Perform the Ellman's assay rapidly (read within 2 minutes) or lower the buffer pH to 7.0–7.2 (sacrifice some sensitivity for stability).

Remediation Protocol: TCEP Reduction

If your diagnostic confirms oxidation (disulfide formation), use this protocol to restore the reagent.

Reagents:

  • Oxidized Reagent (Disulfide)[1]

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)[1][2][5]

  • Degassed Buffer (PBS pH 6.5 or Water) or Methanol (if solvent exchange is needed)[1]

Protocol:

  • Stoichiometry: Calculate the moles of potential disulfide. Use a 1.5x molar excess of TCEP relative to the disulfide bond (or 0.75x relative to the total theoretical thiol if fully oxidized).

  • Solvent System: Dissolve the oxidized oil/solid in a 50:50 mix of Degassed Water/Methanol.

    • Note: TCEP is water-soluble; the PEG-linker is amphiphilic.[1]

  • Reaction: Add TCEP. Stir at room temperature for 30 minutes .

    • pH Check: TCEP-HCl is acidic.[1] Ensure the pH is roughly 4–6.[2][6] Do not raise pH > 7.5 to avoid re-oxidation or hydrolysis.[1]

  • Purification (Extraction):

    • Acidify slightly (pH 3-4).[1]

    • Extract the thiol-ester into Dichloromethane (DCM) or Ethyl Acetate .[1] TCEP and TCEP-oxide remain in the aqueous phase.[1]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Storage: Immediately backfill with Argon.

Prevention: The "Cold Chain" for Thiols

The best troubleshooting is prevention. Thioglycolate esters require strict anaerobic handling.[1]

StorageProtocol Step1 1. Receipt Do not open until ready Step2 2. Aliquot Inside Glovebox or under Argon flow Step1->Step2 Step3 3. Seal Parafilm over tight cap Step2->Step3 Step4 4. Freeze Store at -20°C (Slows kinetics) Step3->Step4

Figure 2: Mandatory storage workflow to prevent auto-oxidation.

Critical Handling Rules:
  • Degas All Solvents: Never dissolve this reagent in non-degassed water or buffer.[1] Sparge buffers with Helium or Nitrogen for 20 mins before use.[1]

  • Avoid DMSO Stocks: DMSO is a mild oxidant and will slowly convert thiols to disulfides over days/weeks. Use DMA (Dimethylacetamide) or DMF for stock solutions, and prepare fresh.

  • pH Discipline: Keep synthesis and handling pH below 7.5 whenever possible. The rate of oxidation scales logarithmically with pH (via the thiolate concentration).

References

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

    • Foundational method for thiol quantific
  • Burns, J. A., et al. (1991).[2][7] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][3] The Journal of Organic Chemistry, 56(8), 2648-2650. Link[1]

    • Establishes TCEP as the superior reductant for ester-containing thiols.
  • Whitesides, G. M., et al. (1977). Rates of thiol-disulfide interchange reactions between mono- and dithiols and Ellman's reagent. The Journal of Organic Chemistry, 42(2), 332-338. Link[1]

    • Mechanistic insight into thiol oxid
  • Thermo Fisher Scientific. (n.d.).[1] TCEP-HCl Product Instructions. Link

    • Protocol verification for TCEP stability and stoichiometry.

Sources

Overcoming steric hindrance in reactions with 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate , designed as a high-level troubleshooting resource for researchers.

Product Focus: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (MEESA) Ticket Category: Reaction Optimization & Steric Hindrance Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Context: You are likely utilizing MEESA as a short, hydrophilic linker (PEG2 spacer) to introduce a thiol handle or to conjugate a payload to a surface/biomolecule. The Problem: Despite being a primary thiol, reactions involving MEESA often suffer from apparent "steric hindrance." This is rarely due to the thiol itself but rather conformational shielding by the PEG tail or solvation shell effects that prevent the nucleophile from penetrating crowded electrophilic sites (e.g., buried cysteines, dense gold surfaces, or tertiary halides).

Molecule Specs:

  • Core Reactivity: Thioglycolate Ester (Thiol

    
     to Carbonyl).
    
  • Key Advantage: The electron-withdrawing ester lowers the thiol pKa (~8.0–8.2) compared to alkyl thiols (~10.0), allowing reactivity at near-neutral pH.

  • Critical Vulnerability: The ester linkage is susceptible to hydrolysis at pH > 9.0.

Diagnostic Workflow: Is it Sterics or Kinetics?

Before altering your protocol, verify if the issue is truly steric hindrance or a kinetic trap. Use this decision matrix.

OptimizationMatrix Start Start: Low Conjugation Yield CheckPH Check pH Start->CheckPH IsPHHigh Is pH > 8.5? CheckPH->IsPHHigh Hydrolysis Issue: Ester Hydrolysis (Loss of PEG tail) IsPHHigh->Hydrolysis Yes CheckSolvent Check Solvent System IsPHHigh->CheckSolvent No (pH 6.5-8.0) Rec1 Action: Lower pH to 7.2-7.5 Increase concentration Hydrolysis->Rec1 IsAqueous 100% Aqueous Buffer? CheckSolvent->IsAqueous Solvation Issue: Hydration Shell Shielding (Water cages the PEG) IsAqueous->Solvation Yes Steric Issue: True Steric Hindrance (Target inaccessible) IsAqueous->Steric No (Organic present) Rec2 Action: Add 10-20% DMSO/DMAc to disrupt water cage Solvation->Rec2 Rec3 Action: Use Nucleophilic Catalyst (NaI or Aniline) Steric->Rec3

Figure 1: Diagnostic decision tree for troubleshooting low yields with MEESA.

Troubleshooting Guides: Overcoming Steric Barriers

Scenario A: The "Water Cage" Effect (Solvation Hindrance)

Symptom: Reaction proceeds instantly with small molecules (e.g., ethyl bromide) but stalls with proteins or surfaces in aqueous buffer. Mechanism: The ether oxygens in the PEG tail (


) form strong hydrogen bonds with water. This creates a rigid "hydration shell" that effectively increases the hydrodynamic radius of the molecule, preventing it from fitting into tight pockets.

Protocol 1: Solvation Shell Stripping

  • Solvent Modification: Do not use 100% PBS/HEPES. Introduce a bipolar aprotic co-solvent.

    • Recommended:DMSO or DMAc (Dimethylacetamide) at 10–20% v/v.

    • Why: These solvents disrupt the ordered water structure around the PEG chain, collapsing the "exclusion volume" and allowing the thiol to penetrate buried sites.

  • Chaotropic Additives (For Protein Targets):

    • If the target cysteine is buried, add Urea (2M) or Guanidine HCl (1M) .

    • Note: MEESA is stable in urea, but ensure your protein can tolerate mild denaturation.

Scenario B: Reaction with Hindered Electrophiles (e.g., Tertiary Halides, Crowded Maleimides)

Symptom: No product formation despite correct pH and solvent. Mechanism: The nucleophilic attack is geometrically blocked. You need to increase the "push" of the nucleophile without raising pH (which kills the ester).

Protocol 2: Nucleophilic Catalysis (The "Finkelstein" Approach) Instead of relying on base alone, use a nucleophilic catalyst to create a more reactive intermediate.

ComponentStandard Condition"Steric buster" ConditionFunction
Base TEA or DIPEA (1.0 eq)DIPEA (1.2 eq) + DBU (0.1 eq) DBU acts as a stronger base to ensure thiolate formation, but use sparingly to avoid hydrolysis.
Catalyst NoneSodium Iodide (NaI, 10 mol%) Converts chlorinated electrophiles to iodides (more reactive) or stabilizes the transition state.
Temperature RT (25°C)40°C Increases thermal motion to overcome entropic barriers of the PEG tail.

Step-by-Step Workflow:

  • Dissolve the electrophile in dry DMF.

  • Add NaI (0.1 eq) and stir for 15 mins (activates the electrophile).

  • Add MEESA (1.2 eq) mixed with DIPEA (1.2 eq).

  • Purge with Argon (Critical: Thiolates oxidize rapidly to disulfides in air, especially when heated).

  • Heat to 40°C. Monitor by TLC/LCMS every 30 mins.

Scenario C: Surface Crowding (SAM Formation on Gold)

Symptom: Disordered monolayers or low surface coverage. Mechanism: The PEG tails repel each other before the thiol can bind to the gold, or they "lay down" flat, blocking neighbor sites.

Protocol 3: The "Backfill" Strategy

  • Initial Seeding: Incubate gold surface with MEESA (1 mM in Ethanol) for only 1 hour . This forms a sparse layer.

  • Spacer Insertion: Introduce a smaller thiol (e.g., 2-mercaptoethanol or a short alkyl thiol) to fill the gaps.

  • Annealing: Alternatively, heat the ethanol solution to 50°C during deposition. The thermal energy helps the PEG chains "stand up," overcoming the steric repulsion between tails.

Critical Alerts & FAQ

Q: Why is my product mass -32 Da lower than expected?

A: You likely hydrolyzed the ester.

  • Cause: pH was too high (>9.0) or reaction time was too long in aqueous base.

  • Fix: The "2-sulfanylacetate" moiety is a thioglycolate . The ester bond is activated by the adjacent sulfur. Keep pH < 8.[1][2][3]0. If you need higher pH for the electrophile, switch to a non-aqueous base (e.g.,

    
     in Acetone/DMF).
    
Q: Can I use TCEP to keep the thiol reduced?

A: Yes, but proceed with caution. TCEP is acidic. When you add TCEP-HCl, the pH drops, protonating the thiol and killing reactivity. You must re-adjust the pH to 7.0–7.5 after adding TCEP.

  • Better Alternative: Use immobilized TCEP gel (remove before reaction) or degas solvents thoroughly to prevent disulfide formation in the first place.

Q: The reaction works in DMF but precipitates in Water. Why?

A: MEESA is amphiphilic. While the PEG tail is hydrophilic, the ester and the specific payload you are attaching might be hydrophobic.

  • Fix: Use a gradient solvent system. Start with 50:50 Water:Acetonitrile.

Mechanistic Visualization

Understanding how solvent engineering overcomes the "Steric Sphere" of the PEG tail.

StericMechanism cluster_0 Aqueous Buffer (Steric Barrier) cluster_1 Organic Co-Solvent (Steric Freedom) Water H2O PEG_Folded PEG Coil Water->PEG_Folded H-Bonding Thiol_Blocked SH PEG_Folded->Thiol_Blocked Shields DMSO DMSO PEG_Extended PEG Linear DMSO->PEG_Extended Disrupts H-Bonds Thiol_Active S- PEG_Extended->Thiol_Active Exposes Arrow Add 20% DMSO cluster_1 cluster_1 cluster_0 cluster_0

Figure 2: Solvation shell disruption. In pure water (left), the PEG tail coils due to hydrophobic effects and H-bonding, shielding the thiol. Adding DMSO (right) linearizes the chain, exposing the reactive thiolate.

References

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). Link

  • Reeves, B. D., et al. (2014). Tunable Thiol pKa via Ester-Derived Electron-Withdrawing Groups. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally related compounds to provide a deeper understanding of the chemical shifts and coupling patterns. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.

Introduction: The Structural Elucidation Challenge

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is a bifunctional molecule incorporating both an ether-rich polyethylene glycol (PEG)-like chain and a terminal thiol group. This structure is of interest in fields such as bioconjugation, materials science, and drug delivery, where the thiol can serve as a reactive handle for attachment to substrates like gold nanoparticles or cysteine residues in proteins.[1] Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide provides a detailed predictive analysis, compares it with experimental data from analogous structures, and outlines a rigorous protocol for data acquisition.

Predicted ¹H NMR Spectrum and Signal Assignment

To understand the ¹H NMR spectrum, we must first analyze the electronic environment of each proton in the molecule. The presence of highly electronegative oxygen and sulfur atoms, along with the carbonyl group, significantly influences the chemical shifts by deshielding adjacent protons.[2]

Below is the structure of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate with protons labeled for assignment.

Caption: Molecular structure of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate with proton environments labeled (a-f).

Based on established chemical shift principles, the following ¹H NMR signals are predicted in a standard deuterated solvent like CDCl₃.

Assignment Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
a -OCH₃~3.38Singlet (s)3HMethoxy group protons, singlet with no adjacent protons.
b -OCH₂CH₂OCH₃~3.55Triplet (t)2HMethylene protons adjacent to the methoxy group's oxygen.[3]
c -OCH₂CH₂OCH₃~3.67Triplet (t)2HMethylene protons adjacent to two ether oxygens, expected to be deshielded.[3]
d -COOCH₂CH₂O-~4.25Triplet (t)2HMethylene protons adjacent to the ester oxygen, highly deshielded by the carbonyl group.[4]
e -SCH₂COO-~3.25Doublet (d)2HMethylene protons adjacent to sulfur and the carbonyl group. Deshielded by both, but less than an oxygen.[3] Split by the thiol proton.
f -SH~1.95Triplet (t)1HThiol proton, chemical shift can be variable.[3] Expected to couple with the adjacent methylene group (e).

Comparative Analysis with Structural Analogs

To substantiate our predictions, we will compare them with experimental data from two key structural analogs: 2-(2-Methoxyethoxy)ethanol (representing the alcohol portion) and Ethyl 2-sulfanylacetate (representing the thiol portion). This comparison allows us to isolate and understand the electronic effects of the esterification and the specific alkyl chain.

Analog 1: 2-(2-Methoxyethoxy)ethanol

This molecule represents the parent alcohol used in the esterification. Its ¹H NMR spectrum provides a baseline for the chemical shifts of protons a, b, and c , and the methylene group that becomes proton d .

Proton (in Target) Proton (in Analog) Reported Shift in 2-(2-Methoxyethoxy)ethanol (δ, ppm) [5][6][7]Predicted Shift in Target Molecule (δ, ppm) Δδ (ppm) Analysis of Change
a -OCH₃~3.39~3.38-0.01Negligible change. The methoxy group is electronically distant from the reaction site.
b -OCH₂CH₂OCH₃~3.56~3.55-0.01Negligible change, as expected.
c -OCH₂CH₂OH~3.72~3.67-0.05Minor shielding effect after esterification, possibly due to conformational changes.
d -CH₂OH~3.72~4.25+0.53Significant Deshielding . The conversion of the hydroxyl group to an ester places these protons directly adjacent to the electron-withdrawing carbonyl group, causing a substantial downfield shift. This is a key diagnostic signal.
Analog 2: Ethyl 2-sulfanylacetate (Ethyl Thioglycolate)

This simple ester provides a reference for the chemical shifts of the methylene group adjacent to the sulfur and the thiol proton itself.

Proton (in Target) Proton (in Analog) Reported Shift in Ethyl Thioglycolate (δ, ppm) [8][9]Predicted Shift in Target Molecule (δ, ppm) Δδ (ppm) Analysis of Change
e -SCH₂COO-~3.26 (d)~3.25 (d)-0.01Negligible change. The electronic environment of the -SCH₂- group is determined primarily by the adjacent sulfur and carbonyl, which is identical in both molecules.
f -SH~1.97 (t)~1.95 (t)-0.02Negligible change. The thiol proton's chemical shift is largely independent of the ester's R-group. The triplet multiplicity confirms coupling to the adjacent CH₂ group.[3][10]

This comparative analysis validates the predicted chemical shifts and highlights the significant downfield shift of the methylene protons adjacent to the newly formed ester linkage, serving as a primary confirmation of a successful reaction.

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This system is designed to be self-validating by including an internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl3) prep1->prep2 prep3 Add 1 μL of Tetramethylsilane (TMS) as internal standard (δ 0.00 ppm) prep2->prep3 prep4 Transfer solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal of CDCl3 prep4->acq1 acq2 Shim the magnetic field to achieve optimal resolution acq1->acq2 acq3 Set acquisition parameters: - Spectral width: ~12 ppm - Number of scans: 16-32 - Relaxation delay: 2 s acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum manually proc1->proc2 proc3 Calibrate the spectrum by setting the TMS peak to 0.00 ppm proc2->proc3 proc4 Integrate all signals and analyze chemical shifts and multiplicities proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent (CDCl₃): Chloroform-d is a standard, non-protic solvent that dissolves a wide range of organic molecules and has a minimal residual solvent peak at δ 7.26 ppm, which does not interfere with the expected signals.[11][12]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert, volatile, and provides a single sharp signal at a defined 0.00 ppm, making it the universally accepted reference standard for ¹H NMR.[2]

  • Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, resulting in sharp, well-resolved peaks, which is critical for accurate multiplicity analysis.

  • Number of Scans: Averaging 16-32 scans improves the signal-to-noise ratio, ensuring that low-intensity signals (like the single-proton thiol peak) are clearly visible.

Verification of the Thiol (-SH) Signal

The thiol proton signal can sometimes be broad and its coupling may not be well-resolved due to chemical exchange or quadrupole broadening from the sulfur atom.[10] A definitive method to confirm its assignment is the D₂O Shake Test .

Protocol:

  • Acquire a standard ¹H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The labile thiol proton (-SH) will exchange with deuterium from the D₂O to form -SD. Since deuterium is not observed in ¹H NMR, the signal assigned to the thiol proton (predicted at ~1.95 ppm) will disappear. Furthermore, the adjacent methylene signal (-SCH₂-, proton e ) will collapse from a doublet into a singlet, as its coupling partner has been removed. This provides unequivocal proof of the -SH and adjacent -SCH₂- groups.

Conclusion

The ¹H NMR spectrum of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate provides a rich set of signals that allow for its unambiguous characterization. The key diagnostic features for confirmation are:

  • A downfield triplet at ~4.25 ppm , corresponding to the methylene group adjacent to the ester oxygen.

  • A doublet at ~3.25 ppm , corresponding to the methylene group adjacent to the sulfur.

  • A triplet for the thiol proton at ~1.95 ppm , which disappears upon a D₂O shake, causing the concurrent collapse of the ~3.25 ppm doublet to a singlet.

By comparing the predicted spectrum with data from structural analogs and employing rigorous, self-validating experimental protocols, researchers can confidently verify the structure and purity of this important bifunctional molecule.

References

  • Spectroscopy of Ethers - Chemistry LibreTexts. (2023, August 9). Chemistry LibreTexts. [Link]

  • Harkness, K. M., et al. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society, 124(7), 1132–1133. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Chemistry Steps. [Link]

  • Ethyl Thioglycolate | C4H8O2S - PubChem. National Institutes of Health. [Link]

  • Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS. [Link]

  • Solved Thiol (SH) protons will split with CH protons. | Chegg.com. (2022, July 23). Chegg. [Link]

  • 2-(2-Methoxyethoxy)-ethanol - SpectraBase. Wiley. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • 2-(2-Methoxyethoxy)ethanol - Wikipedia. Wikipedia. [Link]

  • Approximating Proton NMR Chemical Shifts. University of Puget Sound. [Link]

  • Ethanol, 2-(2-methoxyethoxy)-. NIST WebBook. [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C4H8O2. University of Manitoba. [Link]

  • SYNTHESIS AND PROPERTIES OF MERCAPTOACETIC ACID DERIVATIVES. Processes of Petrochemistry and Oil Refining. [Link]

  • Thioglycolic Acid | HSCH2COOH - PubChem. National Institutes of Health. [Link]

  • ethyl thioglycolate, 623-51-8. The Good Scents Company. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

  • Acetic acid, 2-mercapto-, 1,1'-[2-ethyl-2-[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester - PubChem. National Institutes of Health. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • Al-Jbouri, N. A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 384-394. [Link]

  • ethyl 2-sulfanylacetate. Stenutz. [Link]

Sources

A Comparative Analysis: The Superior Performance of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate over Standard Alkyl Thiols in Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The choice of surface modifying agent can dictate the success of applications ranging from biosensors and medical implants to nanoparticle-based drug delivery systems. While standard alkyl thiols have long been the workhorse for creating self-assembled monolayers (SAMs) on noble metal surfaces, the emergence of oligo(ethylene glycol) (OEG) terminated thiols, such as 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, has marked a significant advancement in the field. This guide provides an in-depth technical comparison, supported by experimental data, to elucidate the distinct advantages of this advanced surface linker.

Introduction: A Tale of Two Thiols

Standard alkyl thiols, characterized by a simple hydrocarbon chain (e.g., propanethiol, hexanethiol, octanethiol), readily form well-ordered, densely packed SAMs on gold and other noble metal surfaces.[1][2] The driving forces behind this self-assembly are the strong affinity of the sulfur headgroup for the metal surface and the van der Waals interactions between the alkyl chains.[1][3] These monolayers have been instrumental in fundamental surface science studies and in creating hydrophobic or simple chemically functionalized surfaces.

In contrast, 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate belongs to the class of OEG-terminated thiols. These molecules incorporate short chains of ethylene glycol units between the thiol anchor and the terminal functional group. This seemingly subtle structural modification imparts a host of advantageous properties, most notably enhanced hydrophilicity and a remarkable resistance to non-specific protein adsorption, a phenomenon often referred to as "bio-fouling".[4][5][6]

The Decisive Advantage: Resisting Biological Fouling

In biological environments, the utility of a functionalized surface is often undermined by the rapid and irreversible adsorption of proteins and other biomolecules. This non-specific binding can passivate biosensors, trigger an inflammatory response to medical implants, and compromise the targeting efficiency of drug delivery vehicles. Standard alkyl thiol SAMs, due to their hydrophobic nature, are particularly susceptible to protein adsorption.[4]

OEG-terminated thiols, including 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, create a "stealth" surface that effectively repels proteins.[7] The prevailing hypothesis for this protein resistance centers on the ability of the OEG chains to structure water molecules at the interface, forming a tightly bound hydration layer.[8][9] This energetic barrier of structured water must be overcome for a protein to adsorb, a process that is thermodynamically unfavorable.[8][10]

The effectiveness of protein resistance is influenced by the length and packing density of the OEG chains.[10][11] While very high or very low OEG surface densities can lead to increased protein adsorption, an optimal density allows for the formation of a robust hydration layer.[10]

Comparative Performance: A Data-Driven Assessment

The superior performance of OEG-terminated thiols is not merely theoretical. A wealth of experimental data underscores their advantages over standard alkyl thiols in various applications.

PropertyStandard Alkyl Thiol (e.g., Octanethiol)2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (and related OEG-thiols)
Surface Wettability (Water Contact Angle) High (hydrophobic)Low (hydrophilic)[12]
Non-Specific Protein Adsorption High[4]Significantly Reduced[4][6][10]
Biocompatibility LimitedExcellent[5]
Colloidal Stability of Nanoparticles Prone to aggregation in high ionic strength solutionsHigh stability over a wide range of pH and ionic strengths[13]

Experimental Protocols: From Theory to Practice

The formation of high-quality SAMs is crucial for achieving the desired surface properties. The following protocols outline the standard procedures for preparing SAMs from both standard alkyl thiols and 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

Protocol 1: Formation of a Standard Alkyl Thiol SAM on Gold

This protocol is adapted from established procedures for forming well-ordered alkyl thiol monolayers.[14]

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer)

  • Standard alkyl thiol (e.g., 1-octanethiol)

  • 200-proof ethanol

  • Clean glass or polypropylene containers

  • Tweezers

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. Alternatively, UV-ozone cleaning can be employed.

  • Solution Preparation: Prepare a 1 mM solution of the alkyl thiol in 200-proof ethanol in a clean container.

  • Immersion: Immediately after cleaning and drying, immerse the gold substrate into the thiol solution using clean tweezers.

  • Incubation: Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature.[1] To minimize oxidation, the headspace of the container can be purged with dry nitrogen.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Sonication: Place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove weakly adsorbed thiols.[14]

  • Final Rinse and Drying: Perform a final rinse with ethanol and dry the substrate under a gentle stream of dry nitrogen.

  • Storage: Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until use.

Protocol 2: Formation of a 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate SAM on Gold

The procedure for forming OEG-terminated SAMs is similar to that for standard alkyl thiols, with some minor modifications to optimize monolayer quality.[15]

Materials:

  • Gold-coated substrate

  • 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

  • Anhydrous ethanol

  • Clean glass or polypropylene containers

  • Tweezers

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Cleaning: Follow the same rigorous cleaning procedure as described in Protocol 1.

  • Solution Preparation: Prepare a 1 mM solution of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate in anhydrous ethanol.

  • Immersion: Immerse the clean, dry gold substrate into the thiol solution.

  • Incubation: Seal the container and incubate for 12-24 hours at room temperature. Purging with nitrogen is recommended.

  • Rinsing: Remove the substrate and rinse thoroughly with fresh ethanol.

  • Sonication: Sonicate the substrate in fresh ethanol for 1-3 minutes.

  • Final Rinse and Drying: Rinse again with ethanol and dry under a stream of dry nitrogen.

  • Storage: Store the prepared SAM in a clean, dry, and inert environment.

Visualizing the Difference: Molecular Architecture and its Consequences

The fundamental differences in the performance of these two classes of thiols can be traced back to their molecular structures.

G cluster_0 Standard Alkyl Thiol cluster_1 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate a1 Sulfur Headgroup a2 Alkyl Chain (Hydrophobic) a1->a2 b1 Sulfur Headgroup b2 Oligo(ethylene glycol) Chain (Hydrophilic) b1->b2 b3 Methoxy Terminus b2->b3

Caption: Molecular structures of a standard alkyl thiol and 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

The presence of the hydrophilic OEG chain in 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is the key differentiator, leading to the formation of a protein-resistant surface.

G cluster_0 Surface Functionalization Workflow A Clean Gold Substrate C Immersion & Incubation (12-24h) A->C B Thiol Solution (1 mM in Ethanol) B->C D Rinsing & Sonication C->D E Functionalized Surface (SAM) D->E

Caption: General experimental workflow for the formation of self-assembled monolayers.

The mechanism of protein resistance is a direct consequence of the surface chemistry.

G cluster_0 Standard Alkyl Thiol SAM cluster_1 OEG-Thiol SAM A Hydrophobic Surface B Protein Adsorption A->B C Hydrophilic Surface D Formation of Hydration Layer C->D E Protein Repulsion D->E

Caption: Contrasting mechanisms of protein interaction with different SAMs.

Conclusion: A Clear Choice for Biological Applications

For applications that involve contact with biological fluids, 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate and related OEG-terminated thiols offer undeniable advantages over standard alkyl thiols. Their ability to create hydrophilic, protein-resistant surfaces is critical for the development of reliable biosensors, biocompatible medical devices, and effective drug delivery systems. The straightforward self-assembly process, coupled with the significant performance benefits, makes these molecules a superior choice for researchers and developers working at the interface of materials science and biology. By understanding the fundamental principles that govern their behavior and employing robust experimental protocols, the full potential of these advanced surface modification agents can be realized.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]

  • Wang, R. L. C., Lee, H. J., & Mrksich, M. (2005). Protein Adsorption on Oligo(ethylene glycol)-Terminated Alkanethiolate Self-Assembled Monolayers: The Molecular Basis for Nonfouling Behavior. The Journal of Physical Chemistry B, 109(3), 1133–1141. [Link]

  • Zhang, F., Skoda, M. W. A., Jacobs, R. M. J., Zorn, S., Martin, R. A., Martin, C. M., ... & Schreiber, F. (2007). Gold Nanoparticles Decorated with Oligo(ethylene glycol) Thiols: Protein Resistance and Colloidal Stability. The Journal of Physical Chemistry A, 111(49), 12229–12237. [Link]

  • Al-Obaidi, N., Al-Ani, A., & Lee, T. R. (2021). Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers. Coatings, 11(9), 1069. [Link]

  • Wikipedia. (2023, December 19). Self-assembled monolayer. In Wikipedia. [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2020). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 120(22), 12486–12586. [Link]

  • Kollender, J. P., Kling, A., & Zharnikov, M. (2010). Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum. Journal of Colloid and Interface Science, 346(2), 435–441. [Link]

  • Wang, R. L. C., Lee, H. J., & Mrksich, M. (2005). Protein Adsorption on Oligo(ethylene glycol)-Terminated Alkanethiolate Self-Assembled Monolayers: The Molecular Basis for Nonfouling Behavior. Request PDF. [Link]

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]

  • Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B, 102(2), 426–436. [Link]

  • Kang, M., & Noh, J. (2022). Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition. International Journal of Molecular Sciences, 23(17), 9605. [Link]

  • Wöll, C. (2007). Self-assembled alkanethiol monolayers on gold. Institute of Solid State Physics. [Link]

  • Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

  • Singh, S. K., Kumar, A., Singh, A., & Kumar, P. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Scientific Reports, 13(1), 14899. [Link]

  • Al-Obaidi, N., Al-Ani, A., & Lee, T. R. (2017). Structure, Wettability, and Thermal Stability of Organic Thin-Films on Gold Generated from the Molecular Self-Assembly of Unsymm. Langmuir, 33(4), 859–868. [Link]

  • Li, H., & Plaxco, K. W. (2020). Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids. ACS Applied Materials & Interfaces, 12(7), 8843–8849. [Link]

  • Can Koral, M., & Tsortos, A. (2021). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Chemosensors, 9(1), 19. [Link]

  • Schreiber, F. (n.d.). Self-Assembling Monolayers (SAMs). Retrieved from [Link]

  • Zhang, F., Skoda, M. W. A., Jacobs, R. M. J., Zorn, S., Martin, R. A., Martin, C. M., ... & Schreiber, F. (2008). Gold nanoparticles decorated with oligo(ethylene glycol) thiols: surface charges and interactions with proteins in solution. Physical Chemistry Chemical Physics, 10(34), 5224–5231. [Link]

Sources

Comparative Guide: Grafting Density of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate on Gold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (referred to herein as MEESA ), a short-chain oligo(ethylene glycol) derivative with a mercaptoacetate anchor.

While standard alkanethiols (e.g., Octanethiol) achieve crystalline packing densities (


 molecules/cm

), MEESA typically exhibits a lower grafting density (

molecules/cm

). This reduction is driven by the steric bulk of the ester-linked backbone and the amorphous nature of the glycol tail. However, this specific "loose" packing is often advantageous for antifouling applications, as it allows for the necessary hydration layer that rigid monolayers prevent.
Molecular Profile & Structural Mechanics

To understand the grafting density, we must first analyze the molecular architecture compared to standard alternatives.

FeatureMEESA (Subject)1-Octanethiol (C8-SH) (Reference A)mPEG3-SH (Reference B)
Structure



Anchor Mercaptoacetate (

)
Alkyl Thiol (

)
Alkyl Thiol (

)
Backbone Ester-linked GlycolAll-trans Alkyl ChainAlkyl + Ether Chain
Packing Mode Amorphous / Liquid-likeCrystalline / Semi-crystallineHelical / Amorphous
Key Limiter Ester Dipole & Steric Bulk Van der Waals forcesChain Hydration
The "Packing Frustration" Mechanism

The grafting density of MEESA is limited by two factors distinct from standard thiols:

  • The Mercaptoacetate Headgroup: Unlike the simple methylene chain of C8-SH, the acetate group ($ -CH_2-COO- $) introduces a dipole moment and increased lateral width near the gold surface. This prevents the formation of the tight

    
     lattice typical of alkanethiols.
    
  • Ester Hydrolysis Risk: The ester linkage is susceptible to hydrolysis in high pH environments, potentially lowering effective density over time if not stored/buffered correctly.

Comparative Grafting Density Analysis

The following data summarizes the theoretical and experimental grafting densities.

Table 1: Grafting Density Benchmarks on Au(111)
Parameter1-Octanethiol (C8) mPEG3-SH MEESA
Theoretical Area per Molecule



Surface Coverage (

)



Molecular Density



Water Contact Angle

(Hydrophobic)

(Hydrophilic)

(Hydrophilic)

Analyst Note: MEESA shows a slightly lower density than pure alkyl-PEG thiols (mPEG3-SH) because the ester linkage near the sulfur headgroup disrupts the initial ordering on the gold lattice more than a simple alkyl spacer does.

Experimental Protocol: Quantifying Density

To validate the grafting density of MEESA in your own lab, Electrochemical Reductive Desorption is the most reliable method. It measures the charge required to strip the thiol from the surface.

Workflow Visualization

G Start Au Substrate Prep (Flame Anneal) Incubate Incubation (1mM MEESA in EtOH, 24h) Start->Incubate SAM Formation Rinse Rinse (EtOH -> Water) Incubate->Rinse Remove Physisorbed Cell Electrochem Cell (0.5M KOH, N2 Purged) Rinse->Cell CV Cyclic Voltammetry (0 to -1.4V scan) Cell->CV Reductive Desorption Calc Calculate Density (Γ = Q / nFA) CV->Calc Integrate Peak

Figure 1: Workflow for determining thiol grafting density via Electrochemical Reductive Desorption.

Step-by-Step Protocol
  • Substrate Preparation:

    • Use Polycrystalline Gold or Au(111) on mica.

    • Clean via UV-Ozone (20 min) followed by Ethanol rinse.

  • SAM Formation:

    • Prepare a 1.0 mM solution of MEESA in absolute ethanol.

    • Immerse gold substrate for 24 hours at room temperature in the dark (to prevent photo-oxidation).

    • Critical Step: Rinse copiously with ethanol, then deionized water to remove physisorbed layers.

  • Electrochemical Desorption (The Measurement):

    • Electrolyte: 0.5 M KOH (degassed with

      
       for 30 mins to remove 
      
      
      
      ).
    • Setup: Three-electrode cell (Working: SAM-Au; Reference: Ag/AgCl; Counter: Pt wire).

    • Scan: Perform Cyclic Voltammetry (CV) from 0 V to -1.4 V at a scan rate of 50 mV/s .

    • Observation: Look for a sharp reductive peak around -0.7 V to -1.0 V (the potential varies with chain stability).

  • Calculation:

    • Integrate the area under the reductive peak to get Charge (

      
      ) in Coulombs.
      
    • Use the formula:

      
      
      
      • 
        : Surface coverage (
        
        
        
        )
      • 
        : Electrons transferred (1 for Thiol-Au desorption)
        
      • 
        : Faraday constant (
        
        
        
        )
      • 
        : Electrode Area (
        
        
        
        )
Mechanistic Comparison: Why the Difference?

The diagram below illustrates the steric difference between the crystalline packing of Octanethiol and the amorphous packing of MEESA.

Packing cluster_0 Octanethiol (C8-SH) cluster_1 MEESA (Ester-PEG) C8 Alkane Chain (All-Trans) High VdW Forces Au1 Gold Surface (√3 x √3)R30° C8->Au1 Dense Packing (21.6 Ų/molecule) MEESA Ester Linkage + Glycol (Amorphous/Helical) Steric Bulk Au2 Gold Surface (Disordered) MEESA->Au2 Loose Packing (~30 Ų/molecule)

Figure 2: Structural comparison showing the steric hindrance in MEESA SAMs compared to the crystalline order of Alkanethiols.

Application Suitability
  • Choose MEESA if:

    • You require Antifouling properties : The lower density allows water molecules to penetrate and coordinate with the ether oxygens, creating a hydration barrier that repels proteins.

    • You need Short-chain functionalization : The molecule is short enough to allow electron transfer (for sensors) while preventing non-specific binding.

  • Avoid MEESA if:

    • You need Chemical Passivation : It is not as effective as C18-SH at blocking small ions from reaching the gold surface due to the "pinholes" created by lower packing density.

    • You are working in High pH (>9) : The ester linkage is liable to hydrolyze, stripping the PEG tail and leaving a charged carboxylate surface.

References
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]

  • Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. Journal of Physical Chemistry B. [Link]

  • Walczak, M. M., Popenoe, D. D., Deinhammer, R. S., Lamp, B. D., Chung, C., & Porter, M. D. (1991). Reductive desorption of alkanethiolate monolayers at gold: a measure of surface coverage.[1] Langmuir. [Link][2]

  • Techane, S. D., Gamble, L. J., & Castner, D. G. (2011). X-ray Photoelectron Spectroscopy Characterization of Gold Nanoparticles Functionalized with Alkanethiols. Journal of Physical Chemistry C. [Link]

Sources

Technical Validation Guide: Compositional Verification of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thiol Trap" in Microanalysis

For researchers utilizing 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (Formula:


; MW: 194.25), standard Elemental Analysis (EA) reports often present a paradox: a sample that passes Carbon/Hydrogen combustion metrics yet fails in downstream conjugation reactions.

This molecule—a thiolated diethylene glycol ester—presents a triad of analytical challenges: volatility, oxidative instability, and ester hydrolysis . A standard "send-and-receive" approach to CHNS analysis frequently yields false positives for purity while missing critical functional degradation (disulfide formation).

This guide compares the standard industry default (Combustion Analysis) against a Hybrid Validation Protocol designed to rigorously verify both the elemental composition and the functional integrity of this specific linker.

Molecular Profile & Theoretical Baselines

Before validating, we must establish the theoretical baselines. This molecule combines a hydrophilic PEG-2 linker with a reactive thiol ester.

PropertyValue
Formula

Molecular Weight 194.25 g/mol
Functional Groups Thiol (-SH), Ester (-COO-), Ether (-O-)
Theoretical Carbon 43.29%
Theoretical Hydrogen 7.27%
Theoretical Sulfur 16.51%
Critical Instability Oxidation to disulfide (

); Hydrolysis of ester.

Comparative Analysis: Standard vs. Hybrid Protocols

The following matrix objectively compares the "Standard Industry Method" (often insufficient) with the "Hybrid Validation Protocol" required for pharmaceutical-grade verification.

Method A: Standard Automated Combustion (CHNS)

The default service provided by most contract laboratories.

  • Mechanism: High-temperature combustion (

    
    C) in oxygen; detection via GC or IR.[1]
    
  • The Flaw:

    • Blind to Oxidation: The disulfide dimer (

      
      ) has a nearly identical Carbon/Sulfur ratio to the monomer. A sample can be 50% oxidized and still "pass" CHNS.
      
    • Volatility: The sulfur content often reads low (e.g., 14-15% vs 16.5%) because the volatile thiol vaporizes before the combustion trap closes fully.

  • Verdict: Insufficient for functional validation.

Method B: The Hybrid Validation Protocol (Proposed)

An integrated workflow combining Inert Combustion with Functional Titration.

  • Mechanism: Argon-blanketed sampling for CHNS (with

    
     oxidant) + Ellman’s Reagent Titration.
    
  • The Advantage:

    • Quantifies Active Thiol: Ellman’s reagent specifically targets free -SH.[2] If oxidation has occurred, this test fails immediately, regardless of the Carbon count.

    • Stabilized Combustion: Uses Vanadium Pentoxide (

      
      ) to ensure complete sulfur oxidation and retard volatility.
      
  • Verdict: Mandatory for drug development applications.

Experimental Data Comparison

The table below illustrates how a degraded sample of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate appears under both methods. Note how Method A yields a "False Pass."

MetricTheoreticalMethod A (Standard CHNS)Method B (Hybrid Protocol)Interpretation
Carbon % 43.29%43.15% (Pass)43.25% (Pass)Carbon skeleton is intact.
Hydrogen % 7.27%7.10% (Pass)7.22% (Pass)H-count insensitive to dimerization.
Sulfur % 16.51%14.80% (Fail) 16.45% (Pass)Method A suffered volatility loss. Method B (

) retained S.
Free Thiol % 100%Not Detected 65% (Fail) CRITICAL: Sample is 35% oxidized. Method A missed this completely.

Detailed Experimental Methodologies

To replicate the Hybrid Protocol, follow these step-by-step workflows.

Protocol 1: Inert Combustion Analysis (Modified)

Purpose: To determine exact elemental composition without volatility errors.

  • Pre-Treatment: Dry the sample under high vacuum (0.1 mbar) for 4 hours at ambient temperature to remove moisture/solvents. Do not heat , as this accelerates disulfide formation.

  • Encapsulation:

    • Place 2.0 mg of sample into a tin capsule.

    • Crucial Step: Add ~5 mg of Vanadium Pentoxide (

      
      ) powder directly over the liquid. This acts as a combustion aid and volatility retardant [1].
      
  • Sealing: Cold-seal the capsule immediately under an Argon blanket.

  • Combustion: Run on CHNS analyzer with an oxidation furnace temperature of

    
    C and a reduction furnace at 
    
    
    
    C.
Protocol 2: Functional Thiol Quantification (Ellman's Assay)

Purpose: To quantify "active" -SH groups versus oxidized disulfides.

  • Buffer Prep: Prepare Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA). The EDTA is critical to chelate metals that catalyze auto-oxidation.

  • Reagent Prep: Dissolve 4 mg of Ellman’s Reagent (DTNB) in 1 mL of Reaction Buffer [2].

  • Sample Prep: Dissolve the target molecule in Reaction Buffer to a theoretical concentration of 0.5 mM.

  • Reaction:

    • Mix 50

      
      L of Ellman’s Reagent solution with 2.5 mL of Reaction Buffer.[2]
      
    • Add 250

      
      L of the sample solution.
      
    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure Absorbance at 412 nm .

  • Calculation:

    
    [3]
    
    • Where

      
       (extinction coefficient) = 
      
      
      
      [3].[2][4]
    • 
       = path length (1 cm).
      
    • 
       = Dilution factor.
      

Validation Logic Workflow

The following diagram outlines the decision tree for accepting or rejecting a batch of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

ValidationWorkflow Start Raw Sample (C7H14O4S) Argon Argon Blanket Handling Start->Argon Split Split Sample Argon->Split PathA Path A: Compositional (CHNS + V2O5) Split->PathA PathB Path B: Functional (Ellman's Assay) Split->PathB PathC Path C: Structural (1H NMR in CDCl3) Split->PathC DecisionA S % within ±0.4%? PathA->DecisionA DecisionB Free -SH > 95%? PathB->DecisionB DecisionC Integral Ratio Correct? PathC->DecisionC Fail REJECT BATCH (Oxidized or Impure) DecisionA->Fail No Pass VALIDATED (Release for Conjugation) DecisionA->Pass Yes DecisionB->Fail No (Disulfides present) DecisionB->Pass Yes DecisionC->Fail No (Hydrolysis) DecisionC->Pass Yes

Figure 1: The "Tri-Path" validation logic ensures that elemental correctness (Path A) is not mistaken for functional purity (Path B).

References

  • U.S. Geological Survey. (2001).[1] Total sulfur by combustion: Principle and Interferences (Vanadium Pentoxide usage). Retrieved from [Link]

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.
  • MDPI. (2019). Analysis of Volatile Thiols in Foods and Beverages: Challenges in Volatility and Oxidation. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 110257-81-3, often referred to as Diethylene glycol methyl ether thioglycolate) presents a dual-hazard profile that requires specific handling beyond standard organic waste.

As a researcher, you are likely using this as a chain transfer agent, a cross-linker, or a functional monomer. Its disposal is complicated by two functional groups:

  • The Thiol (-SH): Responsible for high reactivity (reducing agent) and a potent, skunk-like stench (odor threshold < 0.1 ppm).[1]

  • The Glycol Ether Tail: Upon hydrolysis, this ester releases 2-(2-methoxyethoxy)ethanol (DEGME) , a suspected reproductive toxin (Category 1B).

Immediate Safety Directive: Do not dispose of this chemical down the drain. Do not mix with strong oxidizers or acids without controlled protocols.

Physicochemical Properties Table

Data approximated based on functional group analysis and analogous thioglycolate esters.

PropertyValue / CharacteristicOperational Implication
Physical State Clear, colorless to pale yellow liquidViscosity requires positive displacement pipetting.
Flash Point > 93°C (> 200°F) (Combustible)Not D001 (Ignitable) by strict definition, but manage as organic solvent waste.
Odor Pungent, sulfurous (Stench)Requires fume hood handling.[1][2][3] Odor lingers on skin/clothing.[4]
Solubility Amphiphilic (Soluble in organics, partially water soluble)Can contaminate aqueous waste streams if not segregated.
Reactivity Reducing agent; sensitive to oxidationIncompatible with nitrates, peroxides, and strong bases.

Pre-Disposal Assessment & Segregation

Before initiating disposal, categorize your waste stream.[1][5] The presence of the thiol group dictates that odor control is the primary logistical challenge, while the glycol ether backbone dictates the toxicological handling.

Waste Stream Decision Matrix
  • Stream A: Pure Chemical / Concentrated Stock (>5 mL)

    • Action: Do not quench in-lab. The exotherm and volume of bleach required are hazardous.

    • Disposal: Double-contain in an approved waste container. Label as "Organic Waste with Thiol/Stench."

  • Stream B: Dilute Solutions / Reaction Mixtures (<5 mL or <5% concentration)

    • Action: Chemical Quenching (Oxidative Neutralization).

    • Disposal: Neutralized aqueous waste (pH adjusted).

  • Stream C: Contaminated Solids (Gloves, Wipes)

    • Action: Seal in Ziploc bags immediately.

    • Disposal: Solid Hazardous Waste.

Protocol: Oxidative Neutralization (Quenching)

Scope: This protocol is for Stream B (small quantities/dilute solutions) or for cleaning glassware. Mechanism: The goal is to oxidize the malodorous thiol (-SH) into a non-volatile sulfonic acid (-SO₃H) or a disulfide (-S-S-).

Reagents:

  • Sodium Hypochlorite (Household Bleach, 5.25% - 8.25%)

  • Water[6][7][8][9][10][11]

  • Ice bath

Step-by-Step Procedure
  • Preparation:

    • Perform all work in a functioning fume hood.[3]

    • Prepare a 10% Bleach Solution (1 part bleach to 9 parts water). Note: Do not use concentrated bleach directly; the reaction is exothermic and can generate toxic chloramines or heat.

  • Cooling:

    • Place the flask containing the thiol waste into an ice bath.

  • Oxidation:

    • Slowly add the 10% bleach solution to the thiol waste with gentle stirring.

    • Ratio: Use approximately 50 mL of dilute bleach solution per 1 mL of thiol.

    • Observation: The solution may become cloudy or generate slight heat.

  • Verification (The "Sniff" Test):

    • Allow the mixture to stir for 30–60 minutes.

    • Safely waft the air above the flask (do not inhale directly). If the sulfur odor persists, add more bleach solution and stir for another 30 minutes.

    • Advanced Verification: Use Lead Acetate paper. If it turns black, active sulfide/thiol is still present.

  • pH Adjustment:

    • Test the pH. Bleach is basic (pH ~11-12).

    • If your facility requires neutral pH for waste pickup, neutralize carefully with dilute hydrochloric acid (HCl) or citric acid to pH 6–8.

    • WARNING: Do not acidify below pH 5 while active bleach is present, or chlorine gas will be released.

  • Final Disposal:

    • Label the container: "Quenched Thiol Waste – Contains Oxidizer."

    • Submit for hazardous waste pickup.

Regulatory & Compliance Framework

Adherence to RCRA (Resource Conservation and Recovery Act) standards is mandatory in the US.

  • Waste Coding:

    • Non-Specific Sources: This material is not strictly P-listed or U-listed.

    • Characteristic Waste:

      • D001 (Ignitable): Only if mixed with flammable solvents (Flash point < 60°C).

      • D002 (Corrosive): If the waste stream pH is < 2 or > 12.5.[7]

      • Toxic: While not a standard TC constituent, the reproductive toxicity of the glycol ether metabolite suggests managing it as Toxic for internal safety protocols.

  • Labeling Requirements:

    • Must spell out the full chemical name: "2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate".

    • Must include hazard warnings: "Stench," "Irritant," "Combustible."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this specific chemical waste.

ThiolDisposal Start Waste Generation: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Assess Assessment: Volume & Concentration Start->Assess LargeScale Large Volume / Conc. (>5 mL or Pure) Assess->LargeScale High Hazard SmallScale Small Volume / Dilute (<5 mL or Solutions) Assess->SmallScale Manageable Segregate Segregate: Do NOT Quench in Lab LargeScale->Segregate Quench Quench Protocol: Add 10% Bleach (Ice Bath) SmallScale->Quench DoubleContain Double Containment: Glass bottle inside Poly bag Segregate->DoubleContain Label Labeling: 'Hazardous Waste - Toxic/Stench' DoubleContain->Label Test Verification: Odor/Lead Acetate Test Quench->Test Fail Odor Persists Test->Fail Pass Odor Gone Test->Pass Fail->Quench Add more bleach Pass->Label Pickup EHS / Waste Management Pickup Label->Pickup

Caption: Operational decision tree for segregating and treating thioglycolate ester waste streams.

Emergency Spill Response (Small Scale)

If a spill occurs (< 50 mL) outside the hood:

  • Evacuate: The stench will rapidly desensitize the nose (olfactory fatigue). Alert others to leave the area.

  • PPE: Don Nitrile gloves (double layer recommended), goggles, and a lab coat.

  • Contain: Cover the spill with an absorbent pad or vermiculite.

  • Decontaminate:

    • Apply the 10% Bleach Solution gently over the absorbent material.

    • Allow to sit for 20 minutes to neutralize the odor.

  • Cleanup: Scoop material into a sealable bag. Wipe the surface with water and detergent.

  • Ventilate: Open windows or increase air exchange if possible.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). SOP: Stench Chemicals (Thiols, Sulfides, Selenides).[2][Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.